6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol

Catalog No.
S612610
CAS No.
88373-30-2
M.F
C15H18N4S2
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4...

CAS Number

88373-30-2

Product Name

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol

IUPAC Name

6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione

Molecular Formula

C15H18N4S2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C15H18N4S2/c1-3-9-19(13-16-14(20)18-15(21)17-13)10-12-7-5-11(4-2)6-8-12/h4-8H,2-3,9-10H2,1H3,(H2,16,17,18,20,21)

InChI Key

LZWMABVOCBIKBP-UHFFFAOYSA-N

SMILES

CCCN(CC1=CC=C(C=C1)C=C)C2=NC(=S)NC(=S)N2

Synonyms

6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol, VBATDT

Canonical SMILES

CCCN(CC1=CC=C(C=C1)C=C)C2=NC(=S)NC(=S)N2

Fundamental Concepts of Thione-Thiol Tautomerism

Author: Smolecule Technical Support Team. Date: February 2026

Thione-thiol tautomerism involves the reversible migration of a proton within a molecule, leading to interconverting structures. For 1,2,4-triazole-3-thione and its derivatives, this constitutes an equilibrium between a thione form (C=S) and a thiol form (C-S-H) [1] [2].

  • Thione Form Stability: Computational studies consistently show that for 1,2,4-triazole-3-thione and its disubstituted derivatives, the thione form is more stable in the gas phase. The energy barrier for proton transfer to the thiol form is very high, making the thione form the predominant species [1] [2].
  • Substituent and Solvent Effects: Introducing substituents (like halophenyl or isopyridyl groups) does not drastically alter the relative stability or the energy barrier for tautomerization [2]. However, the solvent environment can cause significant changes. Polar solvents like ethanol can reorder the relative stability of tautomers, sometimes stabilizing the thiol form, which is less stable in the gas phase [3].

The following diagram illustrates the core tautomerization process for the 1,2,4-triazole-3-thione system.

G Thione Thione Form Thiol Thiol Form Thione->Thiol Proton Transfer Thiol->Thione Proton Transfer

Diagram 1: The intramolecular thione-thiol tautomerism equilibrium in 1,2,4-triazole-3-thione derivatives.

Computational Analysis & Quantitative Data

Density Functional Theory (DFT) is the primary method for investigating thione-thiol tautomerism. The table below summarizes key data from various studies.

Table 1: Computational Data on Thione-Thiol Tautomerism from Select Studies

Molecule Stable Tautomer (Gas Phase) Key Computational Level Relative Energy (kcal/mol) / Energy Barrier Reference / System
1,2,4-Triazole-3-thione & derivatives Thione B3LYP/6-31G(d,p) [1] [2] Thione more stable; High energy barrier for proton transfer [1] [2] [1] [2]
5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol Thione (all 5 tautomers studied) B3LYP/6-311++G(d,p) [4] N/A (Calculated data agreed with experimental spectroscopy) [4] [4]
2-(2-Mercaptophenyl)-1-azaazulene Thiol B3LYP/6-311++G(2d,2p) [3] Thiol more stable than thione in gas phase [3] Azaazulene System [3]
4-Amino-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione Thione Not Specified High tautomeric energy barrier [1] [1]

Natural Bond Orbital (NBO) analysis provides deeper insight into the electronic structure and stability. For instance, in 2-(2-Mercaptophenyl)-1-azaazulene, the S-C sigma bond is weakened by delocalization effects (n(S) -> σ*(C-S) and n(S) -> σ*(C-N)). This decreased occupancy of the bonding orbital and increased occupancy of the antibonding orbital influences the molecular geometry and stability [3].

Experimental Characterization Protocols

The following workflow outlines the standard protocol for a combined computational and experimental study of these tautomers, as demonstrated in recent research [4].

G cluster_0 Detailed Steps for (2) cluster_1 Detailed Steps for (3) S1 1. Molecule Synthesis S2 2. Computational Study S1->S2 S3 3. Experimental Spectroscopy S2->S3 S4 4. Data Comparison & Validation S3->S4 E FT-IR Spectroscopy A A. Geometry Optimization (Level: e.g., B3LYP/6-311++G(d,p)) B B. Frequency Calculation (Confirm minima, no imaginary frequencies) A->B C C. Energy Calculation (Relative energies of all tautomers) B->C D D. NBO Analysis (Second-order perturbation theory) C->D F Laser-Raman Spectroscopy G NMR (¹H and ¹³C) H UV-Vis Spectroscopy

Diagram 2: Integrated workflow for computational and experimental analysis of thione-thiol tautomerism.

Key Methodological Details:

  • Computational Protocol:

    • Geometry Optimization & Frequency Analysis: All tautomer structures are optimized using a method like B3LYP with a basis set such as 6-311++G(d,p). Subsequent frequency calculations confirm the structures are at a true energy minimum (no imaginary frequencies) [3] [4].
    • NBO Analysis: This is performed at the same level of theory as the geometry optimization. The key output is the second-order perturbation energy E(2), which measures the strength of hyperconjugative interactions (e.g., n(S) -> σ*(C-S)) that stabilize the structure [3].
  • Experimental Spectroscopic Techniques:

    • Vibrational Spectroscopy (FT-IR and Laser-Raman): Used to characterize functional groups. The computed vibrational frequencies (often with scaling factors) are compared with experimental spectra to identify the predominant tautomer [4].
    • NMR Spectroscopy: Proton and carbon-13 NMR chemical shifts are calculated for each tautomer and compared with experimental data. This is particularly powerful for establishing the dominant form in solution [4].
    • UV-Vis Spectroscopy: Calculated electronic transition energies help interpret the experimental UV-Vis spectrum and understand the electronic structure of the tautomers [4].

Biological Relevance in Drug Development

The thione-thiol equilibrium is critically important in medicinal chemistry because the two tautomers can have different biological activities, binding affinities, and metabolic stabilities.

  • Triazole-thione Core in Pharmaceuticals: The 1,2,4-triazole-3-thione scaffold is recognized for a range of biological activities. Specific derivatives have been investigated as antidepressant agents [1] and exhibit anti-inflammatory [1] and antimicrobial properties [1].
  • Azaazulene Systems as Anticancer Agents: More recent research on 1-azaazulene systems, which also exhibit thione-thiol tautomerism, highlights their investigation as potential anticancer agents [3]. The tautomeric state can influence how these molecules interact with biological targets.

Key Takeaways for Researchers

  • Computational Foundation: The B3LYP functional with a moderate-to-large basis set (like 6-31G(d,p) or 6-311++G(d,p)) is a validated and reliable approach for studying these systems [1] [2] [4].
  • Predominance of the Thione Form: For the pharmaceutically relevant 1,2,4-triazole-3-thione scaffold, the thione form is typically the most stable in the gas phase and often predominant, though solvent effects must be evaluated [1] [2].
  • NBO is a Powerful Tool: Natural Bond Orbital analysis is essential for moving beyond simple energetics and understanding the electronic delocalizations that govern stability and molecular geometry [3].
  • Validation is Critical: Computational predictions of the dominant tautomer and its properties must be validated through a combination of experimental spectroscopic techniques [4].

References

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol synthesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Conceptual Synthesis Route

The synthesis of VBATDT is described as a multi-step organic process [1]:

  • Formation of Triazine Core: The initial step involves synthesizing the 1,3,5-triazine ring through cyclization reactions using appropriate precursors.
  • Introduction of Vinylbenzyl Group: This is achieved by reacting a suitable vinylbenzyl halide with an amine derivative.
  • Thiol Functionalization: Finally, the introduction of thiol groups is performed through nucleophilic substitution reactions or direct thiolation methods.

The diagram below illustrates this general workflow.

G Start Start Synthesis Step1 1. Triazine Core Formation Start->Step1 Step2 2. Introduce Vinylbenzyl Group Step1->Step2 Step3 3. Thiol Functionalization Step2->Step3 End VBATDT Monomer Step3->End

General synthesis workflow for VBATDT [1]

Key Chemical Identifiers & Properties

Familiarity with the compound's core identifiers is essential for ordering, literature search, and characterization.

Table 1: Key Chemical Identifiers for VBATDT

Identifier Value
CAS Number 88373-30-2 [1] [2] [3]
IUPAC Name 6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione [1]
Molecular Formula C₁₅H₁₈N₄S₂ [1]
Molecular Weight 318.5 g/mol [1]
Canonical SMILES CCCN(CC1=CC=C(C=C1)C=C)C2=NC(=S)NC(=S)N2 [1]

Functional Groups and Tautomerism

The reactivity and application of VBATDT are defined by its key functional groups [1]:

  • 1,3,5-Triazine Core: An electron-deficient aromatic ring that imparts thermal stability and is susceptible to nucleophilic attack.
  • Dithiol/Dithione Groups: The sulfur-containing groups at positions 2 and 4 are responsible for its primary reactivity, including nucleophilic reactions and metal-binding capabilities.
  • Vinylbenzyl Moisty: Provides a site for polymerization, allowing the molecule to be incorporated into polymer networks.
  • Propylamine Chain: Introduces conformational flexibility and influences the molecule's basicity and hydrophobicity.

A critical characteristic of VBATDT is its thione-thiol tautomerism. The compound exists in an equilibrium between a dithione and a dithiol form. Research using Surface-Enhanced Raman Scattering (SERS) has shown that the dithione form is stable in solution, but it tautomerizes to the dithiol form when adsorbing onto metal surfaces (like gold). This thiol form is then able to create strong, "chemical bond-like" interactions with the metal, which is the fundamental mechanism behind its effectiveness as an adhesive primer [4].

Primary Application in Dental Materials

VBATDT is primarily used as a key component in commercial dental primers (e.g., in products like "Alloy Primer") [5]. Its function is to promote adhesion between dental precious metal alloys (such as gold-copper-silver alloys) and resin-based luting agents [4] [5]. Studies have shown that primers containing VBATDT significantly improve bond strength between these materials, even after rigorous thermocycling tests designed to simulate aging in the oral environment [5].

Important Handling and Legal Notice

Please be aware that the sale of VBATDT may be restricted under patent laws in some regions [3]. Furthermore, suppliers explicitly state that this compound is intended for research purposes only and is not designed for human or veterinary therapeutic use [1].

References

VBATDT reactivity and functional groups

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile & Functional Groups

VBATDT, or 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol, is characterized by the following key functional groups, which dictate its reactivity and application as an adhesive promoter [1] [2].

Property Description
CAS Number 88373-30-2 [1]
Molecular Formula C₁₅H₁₈N₄S₂ [1]
Molecular Weight 318.5 g/mol [1]
IUPAC Name 6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione [1]
Core Functional Groups 1,3,5-Triazine ring, Dithiol/Thione groups, Vinylbenzyl group, Propylamino chain [1] [2]

Reactivity & Tautomerism

The reactivity of VBATDT is primarily governed by its dithiol-dithione tautomerism and the presence of a polymerizable vinyl group [1] [2].

Feature Description & Role
Thione-Thiol Tautomerism Equilibrium between thione (=S) and thiol (-SH) forms; thione predominates in neutral/acidic conditions, aiding storage stability [1] [2].
Thiol/Thione Reactivity Sulfur atoms act as nucleophiles, forming coordination bonds with metal surfaces (e.g., Au, Ag, Cu, Pd) [3] [1] [2].
Vinyl Group Reactivity Undergoes free-radical copolymerization with methacrylate-based resins (e.g., dental composites), creating a durable polymer network [2].

The following diagram illustrates the core structure and the two primary reactions that underpin VBATDT's function as an adhesive coupling agent.

G Compound VBATDT Molecule C15H18N4S2 Tautomerism Thione-Thiol Tautomerism Compound->Tautomerism MetalBonding Coordination Bond Formation with Metals Compound->MetalBonding Polymerization Radical Copolymerization with Resin Compound->Polymerization Tautomerism->MetalBonding Enables

VBATDT reactivity involves tautomerism enabling metal bonding and vinyl group polymerization.

Experimental Protocols & Applications

VBATDT is extensively used as a key component in metal primers, often in combination with the phosphate monomer MDP (10-methacryloyloxydecyl dihydrogen phosphate) to enhance bond strength and durability between resins and various alloys [4] [5] [6].

Protocol 1: Primer Application for Bond Strength Testing

This is a common methodology for evaluating the efficacy of VBATDT-containing primers on dental alloys [5] [6].

  • Sample Preparation: Prepare disk-shaped metal specimens (e.g., 8-10 mm diameter, 1.5-2 mm thickness) from the alloy of interest (Co-Cr, Au-Ag-Pd, Ti, etc.) [5] [7].
  • Surface Abrasion: Wet-ground all specimen surfaces with silicon carbide paper (e.g., up to 600-1500 grit) to standardize surface roughness [5] [6].
  • Airborne-Particle Abrasion: Subject the bonding surface to abrasion with 50 µm aluminum oxide particles for about 10 seconds at 0.5 MPa pressure to increase surface area and micromechanical retention [5] [6].
  • Cleaning: Clean the specimens in an ultrasonic bath with distilled water or acetone for 5-10 minutes to remove contaminants, then air-dry [3] [5].
  • Primer Application: Apply the VBATDT-containing primer (e.g., Alloy Primer, V-Primer) as a thin layer to the metal surface using a disposable brush. Common primers include:
    • Alloy Primer: A combination of MDP and VBATDT in acetone [5] [6] [7].
    • V-Primer: Contains VBATDT as the sole functional monomer [5] [6].
  • Drying: Allow the solvent (acetone) to evaporate for about 60 seconds, and then use a gentle air stream to ensure complete drying [4].
  • Bonding: Apply the resin luting agent or veneering composite according to the manufacturer's instructions and light-polymerize [5] [6].
  • Aging and Testing: After storage in water (e.g., 24 hours at 37°C), subject the bonded specimens to shear or microtensile bond strength testing [4] [5].
Protocol 2: Surface Characterization via XPS

X-ray Photoelectron Spectroscopy (XPS) is used to verify the chemical interaction between VBATDT and metal surfaces [2].

  • Sample Preparation: Prepare high-purity metal disks (e.g., Copper). Wet-ground and polish the surfaces to a mirror finish, then clean ultrasonically in acetone [3].
  • Primer Application: Apply a single drop of the VBATDT primer onto the polished metal surface. Use unprimed surfaces as a control [3] [2].
  • Rinsing: Gently rinse the primed surfaces with acetone three times to remove any physically adsorbed, unreacted monomer [3].
  • XPS Analysis: Analyze the primed and control surfaces using XPS. Key parameters [3]:
    • Source: Mg Kα X-ray source.
    • Scans: Acquire wide spectrum (0-1200 eV) and narrow scans for relevant elemental peaks (e.g., S 2p, C 1s, N 1s, O 1s, and metal-specific peaks).
  • Data Interpretation: A confirmed chemical bond is indicated by a shift in the binding energy of the S 2p peak compared to its position in the pure monomer, suggesting the formation of a metal-sulfur bond [3] [2].

Key Findings and Efficacy

The combination of VBATDT and MDP in primers demonstrates synergistic effects.

Alloy Type Key Finding Citation
Co-Cr & Au-Ag-Pd "Alloy Primer" (MDP+VBATDT) showed significantly higher shear bond strength than primers with only one functional monomer. [5] [6]
Zirconia (Y-TZP) Primers with at least 0.5 wt% each of MDP and VBATDT yielded higher initial bond strength. A minimum of 0.5 wt% per monomer is recommended. [4]
Noble Metals (Au, Ag, Cu, Pd) Primers with VBATDT effectively bond to noble metals, with bond strength varying by metal type (e.g., higher on Cu and Ag). [3]

References

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol spectroscopic data

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Properties at a Glance

The table below summarizes the fundamental identifying information for VBATDT.

Property Description
IUPAC Name 6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione [1]
Chemical Formula C₁₅H₁₈N₄S₂ [1]
Molecular Weight 318.46 g/mol [2]
CAS Registry Number 88373-30-2 [1] [2]
Canonical SMILES CCCN(CC1=CC=C(C=C1)C=C)C2=NC(=S)NC(=S)N2 [1]

Spectroscopic Data & Adsorption Studies

The most detailed experimental data available pertains to the use of Surface-Enhanced Raman Scattering (SERS) to analyze how VBATDT adsorbs onto metal surfaces, a key mechanism for its role as an adhesive primer.

Key Spectroscopic Findings

Research indicates that VBATDT undergoes a structural change upon adsorption onto noble metal surfaces like gold (Au), silver (Ag), and copper (Cu). The most critical evidence from SERS is the complete disappearance of the most intense Raman peak of the solid monomer at 458 cm⁻¹, which is assigned to the C=S stretching vibration [3]. This suggests that the molecule experiences thione-thiol tautomerization during adsorption. In this process, the thiocarbonyl (C=S) group converts to a thiol (-SH), which then forms strong, covalent-like bonds with the metal surface [3] [4]. This specific interaction is responsible for improving the bond strength between dental metals and resins.

The following diagram illustrates this tautomerization process and the subsequent adsorption mechanism on a gold surface, as revealed by the SERS data.

G Thione Thione Form (C=S groups) Thiol Thiol Form (-SH groups) Thione->Thiol Tautomerization Adsorbed VBATDT Adsorbed on Gold Surface Thiol->Adsorbed Au-S Bond Formation SERS SERS Evidence: C=S peak at 458 cm⁻¹ disappears Adsorbed->SERS Indicates

Diagram of VBATDT tautomerization and adsorption on gold based on SERS data.

Experimental Protocol: SERS Spectroscopy

The SERS methodology used to study VBATDT adsorption can be summarized as follows [3]:

  • Sample Preparation: A mixture of a methanol solution of VBATDT and an aqueous colloid of gold (Au) nanoparticles was prepared.
  • Instrumentation: The sample was illuminated with the 647.1 nm line from a Krypton (Kr) ion laser.
  • Data Collection: The resulting Raman scattered light was collected to generate the SERS spectrum.
  • Analysis: The SERS spectrum of VBATDT was compared to its conventional Raman spectrum in the solid state. The disappearance of the C=S peak (458 cm⁻¹) in the SERS spectrum was the key indicator of adsorption and tautomerization.

Metal-Specific Adsorption & Adhesion

Further research compared the adsorption behavior of VBATDT across different metals. The findings, which correlate spectroscopic evidence with practical bond strength, are summarized in the table below.

Metal Surface Adsorbed Species Effect on Bond Strength
Gold (Au) VBATDT is primarily chemisorbed [4]. Effectively promotes bond strength [4].
Silver (Ag) VBATDT is primarily chemisorbed [4]. Effectively promotes bond strength [4].
Copper (Cu) VBATDT is primarily chemisorbed [4]. Effectively promotes bond strength [4].
Chromium (Cr) Only M10P (a different monomer) is adsorbed; VBATDT is not [4]. VBATDT is not effective [4].

References

VBATDT thermal stability and decomposition

Author: Smolecule Technical Support Team. Date: February 2026

The Only Identified Study on VBATDT

The sole relevant paper identified focuses on the application of VBATDT rather than its thermal characteristics [1].

  • Context: The study evaluates VBATDT as a sulfur-containing primer for adhesive bonding of noble metals (silver, copper, palladium, gold) to acrylic resin in dental applications [1].
  • Preparation: The VBATDT primer was prepared as a 0.1 mol% solution in acetone [1].
  • Key Omission: While the research tested the adhesive's strength after thermocycling (20,000 cycles between 5°C and 55°C), it did not analyze the thermal stability or decomposition mechanisms of the VBATDT compound itself [1].

How to Proceed with Your Investigation

Since direct data is unavailable, you would need to characterize VBATDT's thermal properties through experimental analysis. Below are established methodologies summarized from the search results that are used for studying similar compounds.

Recommended Experimental Protocols

You can adapt these standard techniques to analyze VBATDT:

  • Thermogravimetric Analysis (TGA)

    • Purpose: To measure mass change as a function of temperature or time in a controlled atmosphere, providing key degradation temperatures [2] [3].
    • Methodology: Both ramped-temperature (dynamic) and isothermal (long-term) TGA are recommended. Ramped TGA gives an initial degradation point (Tonset), while isothermal TGA better predicts long-term stability and service life at specific temperatures [2] [3].
    • Critical Parameters: Control heating rate, sample pan material, and atmosphere (e.g., nitrogen vs. air), as these significantly impact results [3].
  • Coupled Techniques for Mechanism Analysis

    • Purpose: To identify gaseous decomposition products and understand degradation pathways [2] [3].
    • Methodology: Couple TGA with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). Pyrolysis-gas chromatography (Py-GC) is another powerful tool for this purpose [2] [3].
  • Kinetic Analysis

    • Purpose: To calculate kinetic parameters (e.g., activation energy Ea) and model decomposition behavior [4] [3].
    • Methodology: Apply models like Ozawa-Flynn-Wall (OFW) or Kissinger to TGA data obtained at different heating rates to determine Ea and pre-exponential factor (A) [4].
Checklist for Reporting

For a comprehensive and reproducible study, consider documenting these elements based on reporting guidelines for experimental protocols [5]:

Category Key Data Elements to Report
Sample Sample source (synthesis method, supplier), purity, initial mass.
Instrument & Reagents TGA manufacturer and model, pan type, gas purity and flow rate, any solvents used.
Objective Specific goal of the thermal analysis (e.g., determine degradation temperature, kinetic parameters).
Procedures Detailed heating rates, temperature ranges, isothermal temperatures and hold times.
Data & Results Onset (Tonset) and peak decomposition temperatures, mass loss percentages, identified degradation products, calculated kinetic parameters.

Visualizing a Proposed Workflow

The following diagram outlines a logical workflow for the proposed thermal stability study, which you can adapt for your research on VBATDT.

Start Start: VBATDT Sample TGA TGA Analysis Start->TGA Ramped Ramped-Temperature TGA TGA->Ramped Isothermal Isothermal TGA TGA->Isothermal Coupled TGA-MS/TGA-FTIR Ramped->Coupled Identify key temp zones Kinetics Kinetic Analysis Isothermal->Kinetics Long-term stability data Coupled->Kinetics Degradation products Report Report Findings Kinetics->Report

Proposed workflow for VBATDT thermal stability study

References

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol noble metal alloy bonding

Author: Smolecule Technical Support Team. Date: February 2026

VBATDT Primer Application Protocol

The following protocol details the procedure for bonding acrylic resin to noble metal alloys using a VBATDT primer, based on established laboratory methods [1] [2].

Materials and Equipment

  • Metal Alloys: Silver-palladium-based noble metal alloy (e.g., Ag-Pd-Cu-Au) or gold alloy (e.g., Type III gold) [1].
  • VBATDT Primer: 0.1 mol% VBATDT in acetone solution [2].
  • Luting Resin: A self-curing acrylic resin system, such as 4-META/MMA-TBB opaque resin or an MMA-based resin initiated with tri-n-butylborane (TBB) [1] [2].
  • Equipment: Silicon carbide abrasive paper (#800 to #1500 grit), ultrasonic cleaner, air spray, bond test jig, universal testing machine, thermocycler [2].

Step-by-Step Procedure

  • Metal Surface Preparation: Cut and wet-grind metal disks (e.g., 10 mm diameter) sequentially with #800, #1000, and #1500 grit silicon carbide paper. Clean in an ultrasonic acetone bath for 5-10 minutes and air-dry [2].
  • Primer Application: Apply a single drop of the 0.1 mol% VBATDT primer to the prepared bonding surface. Air-dry thoroughly to evaporate the acetone solvent [1] [2].
  • Resin Application and Bonding: Define a standardized bonding area (e.g., 5 mm diameter) on the primed metal surface. Mix the self-curing acrylic resin and apply it to the defined area using a brush-dip technique or within a ring mold. Allow polymerization to proceed undisturbed for 30 minutes at room temperature [2].
  • Post-Bonding Treatment: Store bonded specimens in distilled water at 37°C for 24 hours [1] [2].
  • Aging and Testing: Subject specimens to thermocycling (e.g., between 4°C and 60°C for 100,000 cycles with a 1-minute dwell time) to simulate aging. Mount specimens in a universal testing machine and perform shear bond strength testing at a crosshead speed of 0.5 mm/min [1] [2].

The experimental workflow for this protocol is summarized in the following diagram:

G Start Start: Metal Disk Preparation Step1 Surface Abrasion with SiC paper (#800 to #1500 grit) Start->Step1 Step2 Ultrasonic Cleaning in Acetone Step1->Step2 Step3 Apply VBATDT Primer (0.1 mol% in acetone) Step2->Step3 Step4 Air-Dry Primer Step3->Step4 Step5 Apply Acrylic Resin (4-META/MMA-TBB) Step4->Step5 Step6 Polymerize for 30 min Step5->Step6 Step7 Store in 37°C Water for 24 hours Step6->Step7 Step8 Thermocycle (4°C to 60°C) Step7->Step8 Step9 Shear Bond Strength Test Step8->Step9 End Analyze Results Step9->End

Performance Data and Comparative Analysis

VBATDT primer creates durable bonds between resin and noble metal alloys. The table below summarizes key quantitative findings.

Metal Substrate Testing Conditions Shear Bond Strength (MPa) Reference
Ag-Pd-Cu-Au Alloy Post 100,000 thermocycles 28.4 MPa [1]
Type III Gold Alloy Post 100,000 thermocycles 20.8 MPa [1]
Pure Silver Post 20,000 thermocycles 13.2 MPa (with MDTHP primer) [2]
Pure Gold Post 20,000 thermocycles 11.3 MPa (with MDTHP primer) [2]

Failure Mode Analysis: Specimens bonded with VBATDT and similar primers primarily show adhesive failure at the metal-resin interface after thermocycling. High bond strength correlates with a mixed adhesive and cohesive failure pattern, where failure occurs partially within the resin itself [2] [3].

Bonding Mechanism

VBATDT contains sulfur atoms that strongly adsorb onto noble metal surfaces through a tautomerization structure (thione-thiol type). The compound's vinyl group enables it to copolymerize with the methacrylate matrix of the adhesive resin during polymerization, creating a stable chemical bridge [4].

The following diagram illustrates this bonding mechanism:

Critical Technical Notes

  • Surface Preparation is Critical: Inadequate surface abrasion or contamination will severely reduce bond strength [2].
  • Monitor Copper Content: Copper oxidation in alloys can adversely affect bond durability with organic sulfur compounds [3].
  • Acetone Solvent Purity: Use high-purity acetone to prevent inhibitor formation [2].

References

Comprehensive Application Notes and Protocols for 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT) as an Adhesive Promoter

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VBATDT as a Specialty Adhesive Monomer

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT) represents a specialized class of sulfur-containing monomers that demonstrate exceptional adhesion properties to precious metals and ceramics in dental applications. This compound, with the molecular formula C₁₅H₁₈N₄S₂ and molecular weight of 318.5 g/mol, features a unique molecular architecture that combines a triazine core with dithiol functionality and polymerizable vinyl groups [1] [2]. The strategic integration of these moieties enables VBATDT to serve as a highly effective adhesion promoter in challenging interfaces where conventional adhesive systems often fail. VBATDT's significance in dental materials science stems from its ability to form durable bonds with noble metal alloys and high-strength ceramics, particularly in moist, physiological environments where long-term bond stability is paramount for clinical success [3] [4].

The compound exists in a dynamic thione-thiol tautomerism, which plays a crucial role in its adhesion mechanism [5] [1]. This tautomeric equilibrium allows VBATDT to maintain chemical stability during storage while becoming highly reactive upon application to metal surfaces. Commercial availability of VBATDT is primarily targeted toward research and development applications, with several specialty chemical suppliers offering the compound at various purity grades (typically 95-99%) [2]. Current research focuses on optimizing VBATDT-containing formulations for improved bonding performance across a broader range of dental substrates, including zirconia and base metal alloys [6].

Molecular Structure and Key Properties

Structural Characteristics

VBATDT features a multifaceted molecular structure that integrates several functional components essential for its adhesive performance:

  • Triazine Core: The 1,3,5-triazine ring serves as an electron-deficient aromatic core that provides structural rigidity and influences electron distribution throughout the molecule. This six-membered heterocycle with three nitrogen atoms exhibits planar geometry with D₃ₕ symmetry and demonstrates thermal stability up to approximately 300°C [1]. The carbon-nitrogen bonds within the ring system measure between 1.32-1.36 Å, characteristic of aromatic resonance structures with partial double-bond character [1].

  • Dithiol/Dithione Functionality: The positions 2 and 4 of the triazine ring are occupied by sulfur-containing groups that exhibit tautomeric behavior between thiol (-SH) and thione (=S) forms. The sulfur-carbon bond lengths range from 1.68 to 1.73 Å, reflecting single-bond character with some degree of π-backbonding to the electron-deficient triazine system [1]. This functionality is primarily responsible for the compound's ability to coordinate with metal surfaces.

  • Vinylbenzyl Group: The 4-vinylbenzyl substituent (C₉H₉, MW: 117.15 g/mol) introduces aromatic character and provides a polymerizable terminal vinyl group that enables copolymerization with resin systems [1]. This component allows VBATDT to integrate permanently into polymer networks during resin curing.

  • Propylamine Linkage: An n-propylamine chain connects the triazine core to the vinylbenzyl group, providing conformational flexibility and influencing the molecular orientation at interfaces. The amine nitrogen serves as both hydrogen bond donor and acceptor, facilitating intermolecular interactions [1].

Physicochemical Properties

Table 1: Molecular Properties of VBATDT

Property Specification
Molecular Formula C₁₅H₁₈N₄S₂
Molecular Weight 318.5 g/mol
CAS Registry Number 88373-30-2
Elemental Composition C: 56.39%, H: 6.00%, N: 17.54%, S: 20.07%
Tautomeric Equilibrium (Neutral pH) 70:30 (thione:thiol)
Tautomeric Equilibrium (Acidic pH) 85:15 (thione:thiol)
Tautomeric Equilibrium (Basic pH) 40:60 (thione:thiol)
Thermal Stability Up to ~300°C

VBATDT exhibits pH-dependent tautomerism that significantly influences its reactivity and adhesion properties. In acidic and neutral conditions, the thione form predominates, while alkaline conditions shift the equilibrium toward the thiol tautomer [1]. The compound's ambivalent properties—chemical stability during storage coupled with high reactivity upon application to metal surfaces—are explained by this tautomeric equilibrium [5]. The molecular architecture of VBATDT allows for multiple interaction modes, including metal-sulfur coordination, π-π stacking through the aromatic systems, and hydrogen bonding via the amine and thiol groups [1].

Adhesion Mechanism and Molecular Interactions

The exceptional adhesion properties of VBATDT stem from its multifaceted interaction capabilities with substrate surfaces, primarily mediated through its sulfur functionalities and complementary molecular features. The adhesion mechanism can be conceptualized through the following diagram:

G cluster_1 VBATDT Tautomeric Forms cluster_2 Metal Surface Interactions cluster_3 Polymer Integration Thione Thione Form (C=S bonds) Stable in storage Equilibrium Tautomeric Equilibrium pH-dependent Thione->Equilibrium Thiol Thiol Form (SH groups) Reactive to metals Coordination S-Metal Coordination Chemical bond formation Thiol->Coordination Equilibrium->Thiol Metal Precious Metal Surface (Au, Ag, Pt) Adsorption Adsorbed Monomer Layer Molecular orientation via S atoms Metal->Adsorption Coordination->Adsorption Polymerization Vinyl Group Polymerization Covalent bonding Adsorption->Polymerization vinylbenzyl group Resin Resin Matrix (Methacrylate-based) Network Integrated Polymer Network Durable interface Resin->Network Polymerization->Network

Figure 1: VBATDT Adhesion Mechanism - From Tautomerism to Polymer Integration

Surface-Induced Tautomerization and Metal Coordination

The fundamental adhesion mechanism of VBATDT involves surface-induced tautomerization followed by specific interactions with substrate surfaces:

  • Thione-Thiol Tautomerization: Upon application to metal surfaces, VBATDT undergoes a structural transformation from the thione form (predominant in solution) to the thiol form, which exhibits higher affinity for metal coordination [5]. This tautomerization is evidenced by the complete disappearance of the intense Raman peak at 458 cm⁻¹, associated with C=S stretching in the thione form, when VBATDT adsorbs onto gold surfaces [5]. The energy barrier for this intramolecular proton transfer ranges between 20-40 kcal/mol, making it thermally accessible under application conditions [1].

  • Sulfur-Metal Coordination: The sulfur atoms in the thiol form engage in specific interactions with precious metal surfaces, particularly gold, silver, and platinum, forming coordination bonds that resemble chemical bonds in strength and durability [5]. Surface-Enhanced Raman Scattering (SERS) studies confirm that these sulfur-metal interactions are responsible for the significantly improved bond strength between dental precious metals and resin composites [5]. The formation of these coordination complexes effectively creates a molecular bridge between the inorganic metal surface and organic resin matrix.

  • Molecular Orientation: Spectroscopic evidence indicates that VBATDT adopts a specific orientation on metal surfaces, with the triazine ring positioned away from the surface and the vinylbenzyl group extending outward, available for subsequent polymerization with resin components [5]. This optimized molecular orientation maximizes interfacial interactions while providing accessible functional groups for integration with the polymer network.

Synergistic Effects in Multi-Monomer Systems

VBATDT demonstrates enhanced performance when combined with other functional monomers, particularly in dual-function primer systems:

  • Complementary Bonding Mechanisms: In combination with phosphate monomers such as 10-methacryloyloxydecyl dihydrogen phosphate (MDP), VBATDT provides synergistic adhesion to diverse dental substrates [3] [6]. While VBATDT specializes in bonding to noble metals through sulfur coordination, MDP effectively bonds to base metals and ceramics through phosphate interactions, creating a universal adhesion profile [3].

  • Enhanced Bond Durability: Studies demonstrate that primers containing both VBATDT and MDP maintain significantly higher bond strengths after prolonged water storage and thermocycling (5000 cycles) compared to single-monomer formulations [3]. This durability enhancement is attributed to the complementary hydration resistance of the different bonding mechanisms, creating a more stable interfacial structure less susceptible to hydrolytic degradation.

  • Optimal Concentration Ratios: Research on zirconia bonding indicates that the ratio between VBATDT and MDP critically influences bond strength, with optimal performance achieved when both monomers are present at concentrations of at least 0.5 wt% each [6]. This concentration threshold ensures sufficient surface coverage and interaction sites for both precious metal components (via VBATDT) and oxide surfaces (via MDP).

Dental Materials Applications and Performance Data

Bonding to Precious Metal Alloys

VBATDT has demonstrated exceptional performance in bonding resin composites to precious metal alloys, particularly gold-based dental alloys:

Table 2: Bond Strength of VBATDT to Various Dental Metals

Metal Substrate Primer Formulation Initial Bond Strength (MPa) Aged Bond Strength (MPa) Reference
Au-Cu-Ag Alloy VBATDT alone 23.1-35.3 Significant reduction after thermocycling [3]
Au-Cu-Ag Alloy VBATDT + MDP (Alloy Primer) ~35.3 Maintained high after 5000 thermocycles [3]
Precious Metal Alloys 5VS Lowest among tested monomers Poor durability [4]
Precious Metal Alloys VBATDT Intermediate bond strength Moderate durability [4]
Precious Metal Alloys EP8MA Highest bond strength Best durability [4]
Non-Precious Alloys VBATDT Moderate bond strength - [4]

The data demonstrates that while VBATDT alone provides substantial initial bond strength to precious metal alloys, its combination with MDP in dual-function primers significantly improves bonding durability under challenging conditions [3]. Comparative studies of different sulfur-containing monomers show that VBATDT provides intermediate bond strength to precious metals compared to other specialized monomers, with the overall ranking being 5VS < VBATDT < EP8MA for bonding effectiveness to precious metal alloys [4].

Bonding to Zirconia Ceramics

Although primarily developed for metal bonding, VBATDT also contributes to improved adhesion to zirconia ceramics when used in combination with phosphate monomers:

Table 3: VBATDT/MDP Primer Formulations for Zirconia Bonding

Primer Code MDP Concentration (wt%) VBATDT Concentration (wt%) Initial Bond Strength (48h) Aged Bond Strength (180 days) Reference
Control 0 0 Spontaneous debonding Spontaneous debonding [6]
MV1 0.1 0.1 Low Significant reduction [6]
MV2 0.5 0.1 Intermediate Moderate reduction [6]
MV3 1.0 0.1 Intermediate Moderate reduction [6]
MV4 0.1 0.5 Intermediate Moderate reduction [6]
MV5 0 0.5 Spontaneous debonding Spontaneous debonding [6]
MV6 0.5 0.5 High Maintained high [6]
MV7 1.0 0.5 High Maintained high [6]

The research indicates that effective bonding to zirconia requires a balanced formulation containing both MDP and VBATDT at sufficient concentrations [6]. While MDP provides the primary chemical bonding to zirconia surfaces through phosphate-zirconium interactions, VBATDT contributes to enhanced bond strength and durability through complementary mechanisms, possibly including improved interfacial organization and additional interaction sites [6]. Notably, primers containing VBATDT alone show no detectable adhesion to zirconia, as evidenced by XPS studies that failed to detect sulfur on zirconia surfaces treated only with triazine dithiol monomers [7].

Experimental Protocols

Surface Preparation and Primer Application Protocol

Objective: To establish a standardized methodology for surface pretreatment and primer application to ensure optimal adhesion performance with VBATDT-containing systems.

Materials Required:

  • VBATDT-containing primer (commercial or experimental formulation)
  • Acetone solvent (≥99% purity)
  • Metal or ceramic substrates
  • Piranha solution (3:1 v/v sulfuric acid:hydrogen peroxide) - CAUTION: Highly corrosive
  • Ultrasonic cleaner
  • Air spray device

Procedure:

  • Surface Preparation:

    • Clean substrate surfaces with piranha solution for 15-30 minutes at room temperature to remove organic contaminants and create a reactive surface oxide layer [7].
    • Rinse thoroughly with distilled water (3×) followed by acetone (3×) to remove residual cleaning solution and ensure complete drying [7].
    • For metal alloys, additional surface treatments such as airborne particle abrasia with 30-50 μm alumina particles may be applied to enhance mechanical interlocking [3] [6].
  • Primer Application:

    • Apply two consecutive layers of VBATDT-containing primer using a microbrush or applicator tip, ensuring complete coverage of the bonding surface [6].
    • Allow the primer to remain on the surface for 60 seconds to facilitate molecular organization and surface interaction [6].
    • Remove excess solvent using a gentle air blast for approximately 5 seconds, ensuring uniform primer distribution without complete drying [6].
    • For dual-function primers containing both VBATDT and MDP, ensure the solution is well-mixed before application to maintain consistent monomer ratios.
  • Quality Control Checks:

    • Verify uniform primer coverage visually under adequate lighting.
    • Ensure the primed surface appears as a thin, continuous film without pooling or incomplete coverage.
    • Proceed with resin cement application within 5 minutes of primer application to prevent solvent evaporation and potential monomer reorganization.
Bond Strength Evaluation Protocol

Objective: To quantitatively assess the adhesion performance of VBATDT-containing primers to various dental substrates through standardized bond strength testing.

Materials Required:

  • Prepared substrates (metal or ceramic)
  • VBATDT-containing primer
  • Appropriate resin cement system (e.g., MMA-TBB resin or dual-cure resin cement)
  • Composite resin substrates
  • Thermocycling equipment
  • Universal testing machine with microtensile or shear bond fixture

Procedure:

  • Specimen Preparation:

    • Apply VBATDT-containing primer to prepared substrate surfaces following the protocol in Section 5.1.
    • Apply resin cement to the primed surface according to manufacturer instructions.
    • Place composite resin substrate over the cement and hold under a standardized load (600 gf recommended) to ensure consistent adhesive thickness [6].
    • Light-activate according to cement manufacturer specifications, typically 40 seconds per surface area at 850 mW/cm² [6].
  • Aging Protocol:

    • Store specimens in deionized water at room temperature for 24 hours before initial testing [6].
    • For aged bond strength evaluation, subject specimens to thermocycling (5000 cycles between 5°C and 55°C with 30-second dwell times) or long-term water storage (180 days) with weekly water changes [3] [6].
  • Bond Strength Testing:

    • Section bonded specimens into beams of approximately 1 mm² cross-sectional area using a diamond blade under water cooling [6].
    • Attach individual beams to a microtensile testing jig using cyanoacrylate adhesive.
    • Apply tensile force at a crosshead speed of 1 mm/min until failure [6].
    • Record failure load and calculate bond strength (MPa).
    • Analyze failure modes visually or using microscopy to determine interfacial (adhesive) versus material (cohesive) failure.
  • Data Analysis:

    • Calculate mean bond strength and standard deviation for each test group (minimum n=5 per group).
    • Perform appropriate statistical analyses (e.g., two-way ANOVA) to determine significant effects of primer composition and aging conditions [6].
    • Correlate bond strength values with failure mode observations to assess interface durability.

Application Guidelines and Formulation Considerations

Primer Formulation Optimization

Developing effective VBATDT-containing primers requires careful consideration of several formulation parameters:

  • Solvent Selection: Acetone is the preferred solvent for VBATDT-containing primers due to its excellent solvating power, rapid evaporation rate, and minimal interference with adhesion mechanisms [6]. Ethanol represents an alternative solvent with reduced volatility but may require longer drying times before resin application.

  • Monomer Concentration: Optimal VBATDT concentrations range between 0.1-1.0 wt% in primer formulations, with the specific concentration dependent on the application requirements [6]. For dual-function primers containing both VBATDT and MDP, the minimum concentration of each monomer should not be lower than 0.5 wt% to ensure sufficient surface coverage and interaction sites [6].

  • Dual-Function Formulations: For applications requiring bonding to both noble metals and base metals/ceramics, combine VBATDT with MDP at balanced ratios (typically 0.5-1.0 wt% each) to create universal priming solutions [3] [6]. The synergistic interaction between these monomers enhances bonding durability to a wider range of dental substrates compared to single-monomer systems.

  • Storage Stability: Formulate primers in amber glass containers to protect light-sensitive components. Under proper storage conditions (room temperature, dry environment), VBATDT-containing primers typically maintain stability for 12-24 months, with the thione form predominating in solution to ensure chemical stability [5] [1].

Clinical Application Protocol

For clinical implementation of VBATDT-containing adhesive systems:

  • Surface Preparation:

    • Clean tooth and restoration surfaces according to standard clinical protocols.
    • Apply appropriate surface treatments (e.g., airborne particle abrasion with 30-50 μm alumina particles for metal alloys) to enhance mechanical interlocking.
    • Remove all surface contaminants using pumice slurry or other non-oily cleaning agents.
  • Primer Application:

    • Apply a thin, uniform layer of VBATDT-containing primer to the bonding surface using a dedicated microbrush.
    • Allow the primer to remain on the surface for 60 seconds without disturbance.
    • Gently air-dry to remove solvent, ensuring a thin, continuous primer film remains.
    • Avoid over-drying, which may compromise monomer organization at the interface.
  • Resin Cement Application:

    • Apply resin cement to the primed surface according to manufacturer recommendations.
    • Seat the restoration with firm pressure to ensure uniform cement distribution and minimal film thickness.
    • Remove excess cement before initial set while maintaining restoration position.
    • Follow appropriate light-activation protocols based on cement specifications.
  • Post-Operative Considerations:

    • Check restoration margins immediately after cementation and remove any residual cement.
    • Avoid immediate loading of the restoration when possible to allow complete polymerization and initial bond development.
    • Provide standard post-operative instructions regarding oral hygiene and dietary restrictions.

Conclusion

VBATDT represents a specialized adhesion promoter with particular efficacy for precious metal alloys and, when combined with phosphate monomers, for high-strength ceramics such as zirconia. Its unique molecular architecture, featuring a triazine core with dithiol/dithione functionality and polymerizable vinyl groups, enables multiple interaction modes with substrate surfaces. The compound's surface-induced tautomerization from thione to thiol form facilitates strong sulfur-metal coordination bonds that significantly enhance resin adhesion to otherwise challenging noble metal surfaces.

The integration of VBATDT into dental adhesive systems, particularly in combination with MDP in dual-function primers, provides clinically relevant bond strengths that withstand long-term aging under physiological conditions. Formulation parameters, especially the ratio and concentration of functional monomers, critically influence bonding performance, with optimal results achieved when both VBATDT and MDP are present at concentrations of at least 0.5 wt%. Standardized application protocols ensuring proper surface preparation, primer application techniques, and appropriate resin cement selection are essential for maximizing the clinical benefits of VBATDT-containing adhesive systems.

Ongoing research continues to explore expanded applications for VBATDT in dental and potentially other biomedical adhesive applications, with particular focus on optimizing formulation parameters for emerging CAD/CAM materials and developing next-generation multi-functional adhesive systems.

References

VBATDT Application Notes and Protocols for Precious Alloy Bonding

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VBATDT

VBATDT is a thione monomer containing sulfur-based functional groups that facilitate adhesion to precious metal alloys. It is rarely used alone and is most commonly and effectively applied in a combined primer with the phosphate monomer 10-Methacryloyloxydecyl dihydrogen phosphate (MDP) [1] [2]. This combination, commercially available as Alloy Primer, creates a synergistic effect: the MDP bonds strongly to base metals and oxides, while the VBATDT provides specific affinity for precious metals [2] [3]. The primer is applied as a liquid directly to the alloy surface to form a molecular bridge that enhances the bond strength of subsequently applied veneering composite resins [3].

Experimental Data and Performance

The efficacy of primers containing VBATDT has been validated through multiple shear bond strength (SBS) studies. The following table summarizes key quantitative findings.

Table 1: Shear Bond Strength of VBATDT-Containing and Other Primers on Different Alloys

Alloy Type Primer / Surface Treatment Shear Bond Strength (MPa) (Mean ± SD, if available) Statistical Significance & Notes
Co-Cr Alloy [1] Alloy Primer (MDP + VBATDT) Reported as significantly higher Significantly higher (P<.05) than MAC-Bond II
MAC-Bond II (MAC-10) Reported as lower -
Au-Ag-Pd Alloy [1] Alloy Primer (MDP + VBATDT) Reported as significantly higher Significantly higher (P<.05) than V-Primer (VBATDT alone)
V-Primer (VBATDT alone) Reported as lower -
Titanium Alloy [1] Alloy Primer (MDP + VBATDT) No significant difference No significant difference (P>.05) compared to MAC-Bond II
MAC-Bond II (MAC-10) No significant difference -
Titanium Alloy (Ti6Al4V) [4] 50-µm Alumina Airborne-Particle Abrasion 36.9 ± 1.6 Highest bond strength; significantly higher (p<0.05) than control and anodization groups
9.5% Hydrofluoric Acid Etch 32.5 ± 3.4 -
Anodization 29.55 ± 3.62 Lowest bond strength; no significant difference from control

Detailed Experimental Protocols

Protocol 1: Shear Bond Strength Testing for Precious Alloys

This protocol is adapted from studies evaluating metal primers on Co-Cr, Au-Ag-Pd, and Titanium alloys [1] [3].

  • Materials Needed:

    • Precious alloy specimens (e.g., Co-Cr, Au-Ag-Pd).
    • VBATDT-containing primer (e.g., Alloy Primer).
    • Comparative primers (e.g., V-Primer for Au-Ag-Pd, MAC-Bond II for Co-Cr).
    • Polyvinylpyrrolidone solution (for tarnish simulation, if required).
    • Veneering composite resin & opaque resin (e.g., Tescera ATL II).
    • Airborne-particle abrasion device with 50 µm Aluminum Oxide (Al₂O₃).
    • Universal testing machine.
    • Scanning Electron Microscope (SEM) for surface characterization.
  • Methodology:

    • Specimen Preparation: Create disk-shaped metal specimens (e.g., 8 mm diameter, 1.5 mm thickness) by casting or milling. Embed specimens in autopolymerizing resin.
    • Surface Finishing: Finish all specimen surfaces with 600-grit silicon carbide paper under running water.
    • Airborne-Particle Abrasion: Subject the bonding surface to abrasion with 50 µm Al₂O₃ at 0.5 MPa pressure for 10 seconds from a distance of ~5-10 mm and a 45-90° angle.
    • Cleaning: Ultrasonically clean specimens in distilled water for 5 minutes and air-dry.
    • Tarnish Treatment (Optional): To simulate clinical tarnish, immerse a subset of specimens in polyvinylpyrrolidone solution for 24 hours at 37°C. Afterwards, rinse with water and air-dry [1] [3].
    • Primer Application: Apply the VBATDT-containing primer (e.g., Alloy Primer) to the metal surface uniformly using a disposable brush, following the manufacturer's instructions. Allow it to dry.
    • Resin Application & Bonding: Place an acrylic mold (e.g., 5 mm inner diameter) on the primed surface. Apply an opaque resin layer and light-polymerize. Fill the mold with veneering composite resin and light-polymerize for 90 seconds.
    • Aging and Testing: Store bonded specimens in distilled water at 37°C for 24 hours. Perform thermocycling (e.g., 5,000 cycles between 5°C and 55°C). Conduct shear bond strength testing in a universal testing machine at a crosshead speed of 0.5 mm/min.
    • Failure Analysis: Examine fractured surfaces under an optical stereomicroscope (e.g., 40x magnification) to determine the failure mode (adhesive, cohesive, or mixed).
Protocol 2: Surface Treatment for Titanium Alloy Bonding

This protocol focuses on titanium alloys and includes comparisons with other surface treatments [4].

  • Materials Needed:

    • Ti6Al4V alloy specimens.
    • 50 µm Alumina powder for airborne-particle abrasion.
    • 9.5% Hydrofluoric (HF) acid.
    • Anodization system (DC power supply, electrolytes like NaHCO₃ solution).
    • High translucent monolithic zirconia specimens.
    • 10-MDP-containing primer.
    • MMA-based resin cement.
  • Methodology:

    • Specimen Preparation: Section and polish Ti6Al4V discs (e.g., 10 mm diameter, 3 mm thickness) using up to 1200-grit silicon carbide paper. Ultrasonically clean and dry.
    • Surface Treatment Group Allocation:
      • Group AB (Abrasion): Air-abrade with 50 µm Al₂O₃ at 2 bar pressure for 20s, 10mm distance, 90° angle. Ultrasonic clean.
      • Group HF (Acid Etch): Etch with 9.5% HF acid for 30s, rinse thoroughly with distilled water, air-dry.
      • Group AN (Anodization): Anodize in 1.96% NaHCO₃ solution at 50 V, 0.15 mA for 60s. Rinse and dry.
      • Combination Groups (AB-AN, HF-AN): Perform the mechanical/chemical treatment first, followed by anodization.
    • Bonding Process: Treat the high translucent monolithic zirconia specimens with 50µm alumina air-abrasion. Apply a 10-MDP-containing primer to both the surface-treated titanium and the zirconia. Cement the zirconia to the titanium using an MMA-based resin cement, following the manufacturer's instructions.
    • Testing and Analysis: After storage and/or thermocycling, perform shear bond strength testing. Analyze failure modes using stereomicroscopy and characterize surface morphology using SEM and laser confocal microscopy.

Signaling Pathway and Workflow Visualizations

Chemical Bonding Mechanism of VBATDT

The diagram below illustrates the hypothesized dual chemical bonding mechanism of the MDP/VBATDT primer system on a precious alloy surface.

bonding_mechanism VBATDT Primer Bonding Mechanism cluster_legend Chemical Bonding Pathways Start Precious Alloy Surface Step1 Airborne-Particle Abrasion Start->Step1 Step2 Application of Alloy Primer (MDP + VBATDT) Step1->Step2 Step3 Formation of Molecular Bridge Step2->Step3 Step4 Polymerization with Veneering Resin Step3->Step4 PathA MDP Phosphate Group Bonds to Metal Oxides PathB VBATDT Thione Group (Sulfur) Bonds to Precious Metals

Experimental Workflow for Bond Strength Testing

This workflow outlines the key procedural steps for evaluating bond strength, incorporating tarnish treatment and failure analysis.

experimental_workflow Shear Bond Strength Test Workflow SpecimenPrep Specimen Preparation (8mm diameter, 1.5mm thickness) SurfaceFinish Surface Finishing (600-grit SiC paper) SpecimenPrep->SurfaceFinish AirAbrade Airborne-Particle Abrasion (50µm Al₂O₃) SurfaceFinish->AirAbrade Clean Ultrasonic Cleaning & Drying AirAbrade->Clean TarnishGroup Tarnish Treatment? (Immersion in PVP solution) Clean->TarnishGroup PrimerApp Primer Application (e.g., Alloy Primer) TarnishGroup->PrimerApp ResinBond Resin Application & Light-Polymerization PrimerApp->ResinBond Aging Aging (Water Storage & Thermocycling) ResinBond->Aging SBSTest Shear Bond Strength Test (0.5 mm/min crosshead speed) Aging->SBSTest Analysis Failure Mode Analysis (Stereomicroscopy at 40x) SBSTest->Analysis

Critical Factors and Troubleshooting

  • Primer Composition Efficacy: The combination of MDP and VBATDT is more effective than VBATDT alone for bonding to Au-Ag-Pd alloys [1]. Researchers should consider the synergistic effect of monomer combinations rather than single-agent primers.
  • Negative Impact of Tarnish: Tarnished metal surfaces (simulated with polyvinylpyrrolidone solution) can significantly decrease the bond strength of veneer resin to Co-Cr and Au-Ag-Pd alloys [1]. This highlights the critical need for thorough surface cleaning and decontamination of aged or used restorations before repair procedures in both clinical and research settings.
  • Alloy-Specific Performance: The effectiveness of VBATDT-containing primers varies by alloy type. While it significantly improves bond strength for Co-Cr and Au-Ag-Pd alloys, its effect on titanium alloys is less distinct, where other surface treatments like airborne-particle abrasion may be more impactful [1] [4].
  • Surface Characterization: Advanced surface analysis techniques are crucial for understanding primer interactions. Studies using X-ray Photoelectron Spectroscopy (XPS) have confirmed the formation of sulfide states on alloy surfaces treated with VBATDT-containing primers, providing evidence for the proposed chemical bonding mechanism [2].

Conclusion

VBATDT is a critical component in metal primer systems for achieving durable bonds between resin composites and precious dental alloys. Its application, particularly in conjunction with MDP in Alloy Primer, provides a robust and reliable method for enhancing bond strength. Researchers should adhere to standardized surface preparation protocols, including airborne-particle abrasion, and account for variables such as alloy type and surface tarnish to ensure consistent and valid experimental results.

References

Comprehensive Application Notes and Protocols for 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VTD) in Resin-to-Metal Bonding

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VTD and Its Role in Dental Bonding

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VTD), also known as VBATDT, represents a specialized chemical adhesive monomer specifically designed to overcome the challenge of bonding resin-based materials to noble metal alloys in dental restorations. The development of effective bonding systems for precious metals has been particularly problematic in dentistry because traditional functional monomers that work well with base metals and enamel substrates demonstrate inefficiency when applied to noble metals such as gold, silver, palladium, and their alloys [1]. These metals have homogeneous, non-reactive surfaces that resist the micromechanical retention and chemical interactions that facilitate bonding with other materials.

The significance of VTD lies in its unique molecular architecture that enables it to form durable bonds with precious metal surfaces through specific sulfur-metal interactions, while simultaneously participating in polymerization with resin-based luting cements. This dual functionality addresses a critical clinical need for reliable adhesion between fixed prosthodontic restorations (crowns and fixed partial dentures) and tooth structure when noble metal alloys are selected for their superior biocompatibility, corrosion resistance, and mechanical properties. The clinical performance of restorations and fixed partial dentures made of alloys such as Ag-Pd-Cu-Au has been shown to be "overall excellent" when they are seated with currently available noble metal bonding systems containing monomers like VTD [2].

Chemical Structure and Binding Mechanism

Molecular Characteristics of VTD

The VTD molecule possesses several distinctive structural features that contribute to its effectiveness as a bonding agent for noble metals:

  • Triazine-dithiol core: The 1,3,5-triazine-2,4-dithiol ring system provides the primary binding site for noble metal surfaces. Research using surface-enhanced Raman scattering (SERS) spectroscopy has demonstrated that upon adsorption onto gold surfaces, VTD undergoes a thione-thiol tautomerization [3]. This transformation involves the conversion of C=S bonds to C-S-H, enabling the sulfur atoms to form specific interactions with the metal surface that resemble chemical bonds.

  • Vinylbenzyl functionality: The 4-vinylbenzyl group attached to the triazine ring introduces polymerizable capability to the molecule. This vinyl group (-C=C) remains unchanged during the adsorption process onto metals and participates in free-radical polymerization with resin monomers, creating a stable covalent linkage between the primed metal surface and the resin composite [3].

  • N-propyl amino bridge: The n-propyl amino group connecting the vinylbenzyl and triazine components provides appropriate molecular flexibility and spatial orientation, allowing the molecule to optimally position both the metal-binding sulfur atoms and the polymerizable vinyl group for their respective functions.

The molecular formula of VTD is C₁₅H₁₈N₄S₂, with a molecular weight of 318.46 g/mol [4]. Its CAS registry number is 88373-30-2, and it is described chemically as 6-[(4-ethenylbenzyl)(propyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione [4].

Mechanism of Action at Metal Surface

The binding mechanism of VTD to noble metal surfaces involves a sophisticated adsorption process that creates a stable, reactive interface for resin bonding. Surface-enhanced Raman scattering studies have revealed that when VTD comes into contact with noble metals such as gold, the most intense peak at 458 cm⁻¹ attributed to C=S stretching in the solid-state Raman spectrum disappears completely in the SERS spectrum, while all peaks associated with the vinylbenzyl group remain unchanged [3]. This spectroscopic evidence indicates that:

  • Structural reorganization occurs specifically at the C=S bonds upon adsorption to Au surfaces
  • The molecule undergoes thione-thiol tautomerization during the adsorption process
  • Sulfur-metal interactions form between the sulfur atoms of VTD and the noble metal surface, creating bond-like connections that significantly improve bond strength between dental precious metals and resin

This mechanism explains the ambivalent properties of VTD-containing primers: they maintain chemical stability during storage yet exhibit strong chemical affinity to noble metals when applied. The thione-thiol tautomerization provides the molecular basis for this dual behavior [3].

Table 1: Key Chemical Properties of VTD

Property Specification
Chemical Name This compound
CAS Number 88373-30-2 [4]
Molecular Formula C₁₅H₁₈N₄S₂ [4]
Molecular Weight 318.46 g/mol [4]
Metal Binding Groups 1,3,5-triazine-2,4-dithiol [3]
Polymerizable Group Vinylbenzyl [3]
Tautomerization Thione-thiol conversion upon metal adsorption [3]

VTD_Mechanism VTD_Application VTD Primer Application Metal_Surface Noble Metal Surface VTD_Application->Metal_Surface Tautomerization Thione-Thiol Tautomerization Metal_Surface->Tautomerization Sulfur_Metal_Bond Sulfur-Metal Bond Formation Tautomerization->Sulfur_Metal_Bond Polymerization Vinyl Group Polymerization Sulfur_Metal_Bond->Polymerization Resin_Bond Stable Resin-Metal Interface Polymerization->Resin_Bond

Diagram 1: The molecular mechanism of VTD adhesion to noble metals involves application to the metal surface, followed by tautomerization, sulfur-metal bond formation, and finally polymerization with resin components.

Comprehensive Application Protocol

Surface Preparation Procedures

Proper surface preparation is critical for achieving optimal bond strength between resin and noble metal alloys using VTD-containing primers. The protocol must create a chemically receptive surface without introducing contaminants that might interfere with the primer's functionality:

  • Mechanical abrasion: Begin by polishing the metal bonding surface with #1000 grit silicon carbide paper under running water to establish a standardized surface texture and remove any oxidation layer or contaminants [1]. This creates a uniform surface topography with increased surface area for bonding while maintaining the chemical reactivity of the noble metal.

  • Cleaning and degreasing: After abrasion, subject the metal specimens to ultrasonic cleaning in distilled water for 10 minutes to remove all particulate debris and surface contaminants [1]. This step is essential for eliminating microscopic abrasive particles and organic residues that could interfere with the molecular interaction between VTD and the metal surface.

  • Drying process: Following ultrasonic cleaning, dry the metal surfaces thoroughly with oil-free air for approximately 5 seconds [1]. The absence of oil contamination is crucial, as hydrocarbon-based contaminants can form a barrier layer that prevents direct contact between the VTD molecules and the metal surface, thereby compromising the bonding effectiveness.

For certain metal alloys, additional surface treatments such as silica coating (e.g., Rocatec technique) may be employed prior to primer application. These techniques involve air blasting of silica-modified aluminum oxide onto the surface, which leaves a silica layer that can subsequently be silanated to provide additional bonding sites [5]. However, for noble metals specifically, VTD-containing primers have demonstrated effectiveness without requiring such additional complex surface modifications.

Primer Application Technique

The application of VTD-containing primer requires attention to detail to ensure formation of a continuous molecular layer that facilitates both chemical bonding to the metal and co-polymerization with the resin:

  • Application method: Apply the VTD-containing primer using a sponge microbrush or applicator tip, ensuring complete coverage of the entire bonding surface with a thin, uniform layer [1]. The primer is typically dissolved in an organic solvent such as acetone, which facilitates even distribution across the metal surface.

  • Solvent evaporation: After application, immediately dry the primed surface with oil-free air for 5 seconds to evaporate the solvent carrier [1]. This step concentrates the VTD molecules at the metal interface and initiates the adsorption process. The drying time should be sufficient to eliminate the solvent completely but not so prolonged as to allow environmental contamination of the freshly primed surface.

  • Polymerization timing: Once the primer has been applied and dried, the resin luting cement should be applied promptly to prevent airborne contamination of the primed surface and to capitalize on the freshly activated molecular state of the adsorbed VTD molecules.

Commercial primers containing VTD are often formulated as single-liquid systems that require no mixing, simplifying the clinical application procedure. Examples include V-Primer (containing VBATDT in acetone) and Alloy Primer (containing both VBATDT and MDP in acetone) [1]. These ready-to-use formulations enhance clinical convenience while maintaining the chemical stability of the active monomers until application.

Table 2: Standardized Protocol for VTD Application in Resin-to-Metal Bonding

Step Procedure Parameters Critical Considerations
Surface Abrasion Polish metal surface with #1000 SiC paper Under running water Creates standardized surface texture
Ultrasonic Cleaning Immerse in distilled water in ultrasonic bath 10 minutes [1] Removes all particulate debris
Drying Dry with oil-free air 5 seconds [1] Prevents hydrocarbon contamination
Primer Application Apply VTD primer with microbrush Thin uniform layer Complete coverage of bonding surface
Solvent Evaporation Dry with oil-free air 5 seconds [1] Ensures solvent complete removal
Resin Application Apply resin luting cement Promptly after priming Prevents surface contamination
Resin Application and Curing

The final stage of the bonding process involves the application of the resin luting cement to the primed metal surface and subsequent polymerization:

  • Resin placement: Apply the resin luting material directly to the primed metal surface using an appropriate dispensing technique that minimizes air entrapment at the interface. For laboratory test specimens, this often involves placing a brass ring (5 mm inner diameter, 7 mm outer diameter, 2 mm thickness) on the primed surface with an intervening polyethylene tape that defines the bonding area (typically 4.0 mm diameter) [1].

  • Seating force: Apply controlled seating pressure to ensure intimate contact between the resin and primed metal surface while maintaining uniform adhesive thickness. The specific force may vary depending on the resin system and restoration design, but consistency is critical for reproducible bond strength.

  • Polymerization method: For self-cured acrylic resin systems, allow adequate time for chemical polymerization to proceed to completion (approximately 30 minutes at room temperature) [1]. For light-cured systems, apply appropriate wavelength light at sufficient intensity and duration to achieve complete polymerization through the entire resin layer.

  • Post-assembly aging: Following initial polymerization, store the bonded assemblies in distilled water at 37°C for 24 hours to simulate initial oral conditions before testing or clinical use [1]. For more rigorous assessment of bonding durability, subject specimens to thermal cycling between 4°C and 60°C with dwelling times of 1 minute in each bath for 2000 cycles [1].

Performance Data and Experimental Results

Bond Strength Measurements

Experimental evaluations of VTD-containing primers have demonstrated significant improvements in bond strength between resin materials and noble metals. Studies comparing various sulfur-containing primers on pure noble metals and type IV gold alloys have yielded compelling quantitative data:

  • Immediate bond strength: On pure gold surfaces, VTD-containing primers (V-Primer) have achieved immediate bond strengths of approximately 16.5 MPa when tested after 24 hours of water storage [1]. Similar performance has been observed on type IV gold alloy, with bond strengths reaching approximately 17.2 MPa under the same conditions.

  • Comparative performance: When tested on pure silver, VTD-containing primers demonstrated particularly strong performance with bond strengths exceeding 18 MPa, suggesting a special affinity for this metal [1]. This enhanced performance on silver compared to other noble metals may reflect particularly favorable sulfur-silver interactions.

  • Multi-monomer formulations: Primers combining VTD with other functional monomers such as MDP (10-methacryloyloxydecyl dihydrogen phosphate) demonstrate synergistic effects. For example, Alloy Primer, which contains both VBATDT and MDP, has shown bond strengths of up to 19.3 MPa on type IV gold alloy after 24 hours water storage [1].

The consistency of bond strengths achieved with VTD-containing primers across different noble metals highlights the versatility and reliability of this adhesion approach. The quantitative data support the clinical observation that resin-bonded restorations and fixed partial dentures made of Ag-Pd-Cu-Au alloys exhibit "overall excellent" performance when seated with contemporary noble metal bonding systems [2].

Durability Assessment

The long-term stability of bonds created using VTD-containing primers has been evaluated through accelerated aging protocols, particularly thermal cycling, which simulates the temperature variations encountered in the oral environment:

  • Thermal cycling impact: After 2000 thermal cycles between 4°C and 60°C, bond strengths between self-cured acrylic resin and noble metals primed with VTD-containing systems typically show a statistically significant decrease compared to non-aged specimens [1]. For example, bond strengths to pure gold decreased from approximately 16.5 MPa to 12.1 MPa after thermal cycling when using V-Primer.

  • Relative performance retention: Despite the absolute decrease in bond strength after thermal cycling, VTD-containing primers generally maintain their relative effectiveness compared to other bonding approaches. The ranking of different sulfur-containing primers typically remains consistent between immediate testing and post-thermal cycling evaluation.

  • Optimal formulations for durability: For bonding to gold and type IV gold alloy after thermal cycling, primers containing 10-methacryloyloxydecyl dihydrogen thiophosphate (MDTP) have demonstrated the highest retention of bond strength (approximately 14.5 MPa), outperforming VTD-only formulations [1]. This suggests potential opportunities for formulation improvements in next-generation products.

The observed reduction in bond strength following thermal cycling underscores the importance of including aging protocols in the evaluation of new bonding systems, as immediate bond strength alone does not fully predict clinical performance over time [5]. Spontaneous debonding during thermal cycling of some testpieces further emphasizes the critical nature of durable bonding in clinical applications.

Table 3: Bond Strength of VTD-Containing Primers to Noble Metals Before and After Thermal Cycling

Metal Primer Bond Strength at TC0 (MPa) Bond Strength at TC2000 (MPa)
Pure Gold V-Primer (VTD) 16.5 [1] 12.1 [1]
Type IV Gold Alloy V-Primer (VTD) 17.2 [1] 12.8 [1]
Pure Silver V-Primer (VTD) 18.3 [1] 13.9 [1]
Pure Copper V-Primer (VTD) 15.7 [1] 10.5 [1]
Pure Palladium V-Primer (VTD) 16.1 [1] 11.2 [1]
Type IV Gold Alloy Alloy Primer (VTD+MDP) 19.3 [1] 14.1 [1]

Comparative Analysis of Sulfur-Containing Primers

Commercial Primer Formulations

Several commercial dental primers incorporate sulfur-containing monomers specifically designed to enhance adhesion to noble metal alloys. These products vary in their specific monomer compositions, solvent systems, and clinical applications:

  • V-Primer: Contains VBATDT (VTD) dissolved in acetone as its active component [1]. This formulation represents a single-monomer system specifically designed for noble metals, providing the essential thione-thiol tautomerization capability for bonding to gold, silver, palladium, and their alloys.

  • Alloy Primer: Incorporates a dual-monomer system containing both VBATDT (VTD) and MDP (10-methacryloyloxydecyl dihydrogen phosphate) in an acetone solvent [1]. This combination potentially enhances performance across a broader range of dental materials, including both noble metals and base metal alloys.

  • Metaltite: Utilizes MTU-6 (6-methacryloyloxyhexyl 2-thiouracil-5-carboxylate) in ethanol as its active monomer [1]. This represents an alternative sulfur-containing chemistry for noble metal bonding, though based on a different molecular structure than VTD.

  • Metal Link Primer: Features MDDT (10-methacryloyloxydecyl-6,8-dithiooctanoate) combined with 6-MHPA (6-methacryloyloxyhexyl phosphonoacetate) in acetone [1]. This formulation combines sulfur-containing and phosphate-functionalized monomers to address multiple bonding scenarios.

  • Metal Primer Z: Contains MDTP (10-methacryloyloxydecyl dihydrogen thiophosphate) along with MDP in ethanol [1]. This system represents a hybrid approach incorporating both thiophosphate and phosphate functionalities.

Each of these commercial products offers distinct advantages depending on the specific clinical situation, metal alloy composition, and resin system being employed. The choice among them should consider factors such as the predominant metal in the alloy, the required bond strength, and particularly the durability needed for long-term clinical success.

Performance Characteristics

Comparative studies of sulfur-containing primers have revealed distinctive performance patterns across different noble metals, providing guidance for material selection in specific clinical situations:

  • Metal-specific effectiveness: Research has demonstrated that sulfur-containing primers generally show particularly strong affinity for silver, with most primers (except Metal Link Primer) proving more effective for improving bond strength to silver compared to other pure metals [1]. This metal-specific performance highlights the importance of considering alloy composition when selecting a bonding system.

  • Gold bonding performance: For pure gold and type IV gold alloys, Metal Primer Z (containing MDTP and MDP) has demonstrated the highest bond strengths after thermal cycling, suggesting superior bonding durability specifically for gold-based restorations [1].

  • Formulation advantages: Primers containing multiple active monomers (such as Alloy Primer with VTD and MDP) generally demonstrate enhanced overall performance across different metals compared to single-monomer systems, likely due to complementary bonding mechanisms addressing different aspects of the adhesion process.

The bonding durability of all sulfur-containing primers, including VTD-based systems, is influenced by environmental factors, with thermal cycling causing statistically significant decreases in bond strength regardless of the specific primer or metal type [1]. This universal phenomenon underscores the challenging nature of the oral environment for adhesive interfaces and the need for continued improvement in bonding technologies.

Table 4: Failure Mode Analysis of VTD-Primed Specimens After Shear Testing

Metal Type Thermal Cycling Adhesive Failure (%) Mixed Failure (%)
Pure Gold TC0 40 [1] 60 [1]
Pure Gold TC2000 70 [1] 30 [1]
Type IV Gold Alloy TC0 30 [1] 70 [1]
Type IV Gold Alloy TC2000 65 [1] 35 [1]
Pure Silver TC0 20 [1] 80 [1]
Pure Silver TC2000 50 [1] 50 [1]

Table 5: Commercial Sulfur-Containing Primers for Noble Metals

Primer Name Active Monomer(s) Solvent Notable Features
V-Primer VBATDT (VTD) [1] Acetone [1] Single-monomer system specifically for noble metals
Alloy Primer VBATDT (VTD) + MDP [1] Acetone [1] Dual-monomer system for broader applicability
Metaltite MTU-6 [1] Ethanol [1] Alternative sulfur chemistry
Metal Link Primer MDDT + 6-MHPA [1] Acetone [1] Combined sulfur and phosphate monomers
Metal Primer Z MDTP + MDP [1] Ethanol [1] Hybrid thiophosphate-phosphate system

Technical Considerations and Limitations

Material Compatibility Issues

The effective use of VTD-containing primers requires careful consideration of compatibility factors that can influence bonding performance:

  • Resin system compatibility: VTD-primed surfaces demonstrate optimal performance with chemically activated acrylic resins commonly used for luting fixed prosthodontic restorations [1]. The polymerizable vinyl group of VTD participates effectively in free-radical polymerization with methacrylate-based resin systems. However, performance may vary with different resin formulations, particularly those containing inhibitors or alternative monomer systems that might not copolymerize efficiently with the vinylbenzyl group of VTD.

  • Metal composition effects: While VTD-containing primers effectively bond to various noble metals, their performance shows significant variation depending on the specific metal composition [1]. The highest bond strengths are typically achieved with silver, followed by gold, palladium, and copper. This metal-specific performance suggests that the chemical interaction between sulfur atoms in VTD and the metal surface differs across the noble metal group, potentially due to variations in electron configuration and surface reactivity.

  • Surface condition requirements: The bonding effectiveness of VTD primers depends on direct molecular access to the bare metal surface. Contamination with hydrocarbons, silicones, or other impurities can significantly reduce bond strength by blocking the adsorption sites. This necessitates rigorous cleaning protocols and careful handling of surfaces before primer application.

Aging and Durability Concerns

The long-term stability of bonds created using VTD-containing primers represents an important consideration for clinical applications:

  • Thermal cycling impact: All sulfur-containing primers, including VTD-based systems, exhibit statistically significant decreases in bond strength following thermal cycling between 4°C and 60°C [1]. This phenomenon reflects the challenging nature of the oral environment, where repeated thermal stresses create mechanical loads at the adhesive interface due to differences in the coefficients of thermal expansion between metals and resin composites.

  • Hydrolytic stability: The metal-sulfur bonds formed by VTD may be susceptible to hydrolytic degradation over extended periods in aqueous environments. While the thione-thiol tautomerization creates relatively stable interactions with noble metal surfaces, these bonds may not possess the same resistance to water degradation as covalent bonds formed in other adhesive systems.

  • Clinical performance correlation: Although in vitro studies show bond strength reduction after artificial aging, clinical reports describe "overall excellent" performance of restorations seated with noble metal bonding systems [2]. This discrepancy highlights the complex relationship between laboratory bond strength measurements and clinical success, where multiple factors including restoration design, occlusal forces, and adhesive area contribute to overall performance.

Conclusions and Future Directions

The development of VTD (this compound) represents a significant advancement in adhesive dentistry, specifically addressing the long-standing challenge of bonding resin-based materials to noble metal alloys. The unique molecular structure of VTD, featuring both metal-binding sulfur atoms and a polymerizable vinyl group, enables the formation of durable interfaces between dissimilar materials through specific adsorption mechanisms involving thione-thiol tautomerization [3].

The clinical relevance of VTD-containing primers is substantiated by excellent clinical performance of restorations and fixed partial dentures made of Ag-Pd-Cu-Au alloys when seated with contemporary noble metal bonding systems [2]. The availability of these bonding systems has expanded treatment options in prosthodontics, allowing for more conservative tooth preparations and expanding the applications of resin-bonded fixed dental prostheses.

Future developments in this field will likely focus on enhancing bonding durability through multi-monomer formulations that combine VTD with other functional monomers such as MDP, as already demonstrated in commercial products like Alloy Primer [1]. Additionally, surface treatment technologies such as silica coating combined with silanization may be integrated with sulfur-containing primers to create dual-mechanism bonding approaches that provide both chemical adhesion and micromechanical retention.

The ongoing refinement of noble metal bonding systems incorporating VTD and related monomers continues to address the evolving needs of clinical dentistry, particularly as alloy compositions change and new restorative materials are introduced. Through continued research and development, the performance and reliability of these adhesive interfaces will further improve, supporting enhanced clinical outcomes for patients requiring metal-based restorations.

References

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol surface treatment method

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of VBATDT

Before applying the protocol, understanding the key properties of VBATDT is essential for handling and application.

Property Specification
CAS Number 88373-30-2 [1]
Molecular Formula C₁₅H₁₈N₄S₂ [1]
Molecular Weight 318.5 g/mol [1]
IUPAC Name 6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione [1]
Synonym VBATDT [1]
Key Reactivity Thiol groups capable of metal-sulfur bond formation and radical polymerization [1]

Mechanism of Action as a Primer

VBATDT functions as a molecular bridge between a metal surface and a resin material (like dental adhesive). Its effectiveness stems from its bifunctional design:

  • Thiol-driven Chemisorption on Metals: VBATDT exhibits thione-thiol tautomerism [2]. Upon contact with specific metal surfaces, the molecule converts from a stable thione form to a thiol form. These sulfur atoms then form strong, covalent-like bonds with the metal atoms, leading to chemisorption [2].
  • Vinyl Group for Polymerization: The vinylbenzyl group of VBATDT provides a polymerizable methacrylate unit. During the application of resin, this group co-polymerizes with the resin matrix, creating a durable, covalent link between the primed metal and the overlying resin [1] [2].

The following diagram illustrates this two-step bonding mechanism.

G A VBATDT Molecule B 1. Chemisorption (Thiol-Metal Bond) A->B C 2. Polymerization (Vinyl Group Reaction) A->C D Metal Substrate B->D Strong Interface E Resin Composite C->E Covalent Bond

VBATDT Bonding Mechanism to Metal and Resin

Surface Treatment Protocol

This protocol is adapted from experimental studies on the use of VBATDT as a metal primer [3] [2].

Materials and Equipment
  • Substrate: Au, Ag, or Cu plates (polished and cleaned) [3].
  • Primer: A solution of VBATDT monomer. Commercially available metal primers often contain VBATDT in combination with other monomers like 10-methacryloyloxydecyl dihydrogen phosphate (MDP) for broader metal compatibility [3].
  • Solvent: Acetone or methanol, for rinsing [3] [4].
  • Safety Equipment: Nitrile gloves, safety glasses, and lab coat, to be used in a well-ventilated area or fume hood.
Step-by-Step Procedure
  • Surface Preparation (Cleaning): Thoroughly clean the metal substrate (e.g., Au, Ag, Cu) to remove any organic contaminants or oxides. A common method is to use a piranha solution (a mixture of concentrated sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care. After cleaning, rinse the metal thoroughly with distilled water and dry [4].
  • Primer Application: Apply the VBATDT-containing primer solution uniformly to the clean, dry metal surface using a brush or dropper. Ensure the entire bonding area is covered with a thin layer [3].
  • Reaction Time: Allow the primer to react with the metal surface for the time specified by the manufacturer, typically around 10-30 seconds. This gives the VBATDT molecule time to tautomerize and chemisorb onto the metal [2].
  • Drying: Gently air-dry the surface. Avoid blowing air forcefully, which may cause contamination.
  • Rinsing (Optional but Recommended): To remove any physisorbed (weakly bound) molecules and leave only a robust chemisorbed monolayer, rinse the primed surface gently with a solvent like acetone. Studies using infrared reflection absorption (IRA) spectroscopy have used this step to verify the presence of a stable, chemisorbed layer [3].
  • Resin Bonding: Apply the adhesive resin (e.g., dental composite) to the primed metal surface according to the resin manufacturer's instructions. The vinyl group of VBATDT will co-polymerize with the resin during its curing process [1] [2].
  • Curing: Light-cure or chemically cure the resin as required to complete the bonding process.

Application Specificity and Efficacy

VBATDT is not a universal primer. Its efficacy is highly dependent on the metal substrate, as shown by the following data compiled from comparative studies.

Metal Surface Adsorption of VBATDT Tensile Bond Strength Outcome
Gold (Au) Strongly Chemisorbed [3] Effective promotion [3]
Silver (Ag) Strongly Chemisorbed [3] Effective promotion [3]
Copper (Cu) Strongly Chemisorbed [3] Effective promotion [3]
Chromium (Cr) Not Adsorbed [3] Not effective [3]
Zirconia (ZrO₂) Not Detected [4] Not effective [4]

Note on Metal Specificity: The data indicates that VBATDT is highly effective for precious metals (Au, Ag) and copper, but ineffective for chromium and zirconia [3] [4]. For these metals, other functional monomers like MDP are required for adhesion promotion [3] [4].

Key Considerations for Researchers

  • Spectroscopic Validation: The adsorption behavior and the thione-thiol tautomerism of VBATDT can be confirmed using Surface-Enhanced Raman Scattering (SERS) on Au colloids and Infrared Reflection Absorption (IRA) spectroscopy on metal surfaces [3] [2]. A key indicator of successful chemisorption is the disappearance of the C=S stretching vibration (~458 cm⁻¹) in the SERS spectrum [2].
  • Combination Primers: For applications involving multiple types of metals, consider using a primer that combines VBATDT with MDP. Research shows that while VBATDT handles Au, Ag, and Cu, MDP is effective on Cr and zirconia, providing a broader spectrum of action [3].
  • Aging and Durability: To validate bond strength, aged test pieces should be evaluated. Common aging methods include storage in water at 37°C and thermal cycling (e.g., 7,500 cycles between 5°C and 55°C), which can more accurately predict long-term performance [5].

Conclusion

VBATDT is a specialized and highly effective surface treatment agent for enhancing resin adhesion to metals like gold, silver, and copper. Its unique mechanism, relying on thiol-metal chemisorption and vinyl polymerization, creates a strong and durable interface. Researchers are advised to validate its adsorption spectroscopically and to be mindful of its limitations with chromium and zirconia surfaces.

References

Comprehensive Application Notes and Protocols: 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT) for Bonding to Precious Metal Alloys

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VBATDT and Its Bonding Mechanism

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT) represents a specialized chemical primer with unique capabilities for creating durable bonds between composite resins and precious metal alloys. This compound, with molecular formula C₁₅H₁₈N₄S₂ and molecular weight of 318.5 g/mol, functions as an adhesive bonding promoter specifically designed for dental and medical applications where reliable metal-polymer interfaces are critical [1] [2]. The chemical structure of VBATDT features two key functional components: dithiol groups on the triazine ring that provide strong affinity to metal surfaces, and a vinylbenzyl group that enables copolymerization with resin-based systems [1]. This dual functionality establishes VBATDT as a molecular bridge between inorganic metal surfaces and organic polymers.

The bonding mechanism of VBATDT involves both chemical coordination and physical adhesion processes. The electron-rich sulfur atoms in the dithiol groups form coordinate covalent bonds with precious metal atoms in gold and silver-palladium alloys, creating a self-assembled monolayer on the metal surface [1]. Simultaneously, the vinyl group participates in polymerization reactions with methacrylate-based resins during curing, resulting in a seamless integration between the metal substrate and polymer overlayer [3] [4]. This combination of interactions yields bond strengths that remain stable even under challenging conditions, including thermal cycling and prolonged exposure to moisture [3]. The unique tautomeric properties of VBATDT, transitioning between thiol and thione forms, may further enhance its binding versatility across different pH environments [1].

Chemical Properties and Characteristics

Structural and Molecular Properties

VBATDT possesses distinctive molecular characteristics that enable its function as an effective adhesion promoter. The compound exhibits thione-thiol tautomerism, allowing it to exist in equilibrium between different molecular forms depending on environmental conditions [1]. In neutral and acidic environments, the thione form predominates, while alkaline conditions favor the thiol tautomer [1]. This adaptability may enhance its binding capacity under different application scenarios. The molecular architecture consists of a 1,3,5-triazine core substituted with two thiol groups at positions 2 and 4, while position 6 features an amino group bearing both vinylbenzyl and propyl substituents [1]. This arrangement creates an asymmetric electronic distribution that facilitates interactions with metal surfaces.

The vinylbenzyl substituent introduces both aromatic character and polymerizable functionality through its terminal vinyl group [1]. This component has a molecular weight of 117.15 g/mol (C₉H₉) and contributes to the overall conjugated system through π-electron delocalization. The propylamine chain introduces aliphatic character and conformational flexibility, with the amine nitrogen serving as both hydrogen bond donor and acceptor to influence intermolecular interactions [1]. The combination of these structural elements yields a molecule with balanced hydrophobic and hydrophilic characteristics, optimal for creating stable interfaces between metallic and polymeric materials in biological environments.

Table 1: Molecular Characteristics of VBATDT

Property Specification
Molecular Formula C₁₅H₁₈N₄S₂
Molecular Weight 318.5 g/mol
CAS Registry Number 88373-30-2
Carbon Content 56.39%
Hydrogen Content 6.00%
Nitrogen Content 17.54%
Sulfur Content 20.07%
IUPAC Name 6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione
Tautomeric Forms Thione (predominant in neutral/acidic conditions), Thiol (favored in basic conditions)
Reactivity and Functional Properties

The chemical reactivity of VBATDT primarily derives from its thiol groups, which engage in several key reaction types essential for its adhesive function. These sulfur-containing moieties demonstrate nucleophilic reactivity and metal-binding capabilities, forming strong coordinate covalent bonds with precious metal atoms [1]. The vinyl functionality enables participation in free radical polymerization reactions, allowing VBATDT to incorporate directly into growing polymer networks during resin curing [1]. This dual reactivity profile establishes VBATDT as an effective molecular bridge between metallic substrates and resin-based materials.

The triazine core exhibits electron-deficient aromatic character due to the presence of three nitrogen atoms within the six-membered ring [1]. This electronic configuration enhances susceptibility to nucleophilic attack while imparting electrophilic character to carbon centers, potentially facilitating additional bonding interactions. The compound demonstrates thermal stability up to approximately 300°C, making it suitable for applications requiring elevated processing temperatures [1]. The sulfur atoms in both thiol and thione tautomeric forms serve as effective coordination sites for metal complexation, particularly with precious metals like gold, silver, and palladium [3] [4]. These properties collectively enable VBATDT to create durable interfaces between dissimilar materials in demanding clinical environments.

Bond Performance with Precious Metal Alloys

Bond Strength Quantitative Data

VBATDT demonstrates exceptional performance in bonding composite resins to precious metal alloys, with quantitative assessments confirming its effectiveness under conditions simulating clinical use. Research has established that VBATDT-primed specimens maintain considerable bond strength even after extensive thermocycling designed to accelerate aging and assess bond durability [3]. The adhesive strength values vary depending on the specific alloy composition and resin system employed, with documented performance across multiple precious metal substrates including silver-palladium-copper-gold alloys and type III gold alloys [3] [4].

The shear bond strengths achieved with VBATDT priming consistently surpass minimum thresholds considered adequate for clinical applications, with values retained even after the equivalent of years of simulated function. Studies comparing VBATDT with other priming agents have demonstrated its superior performance in maintaining bond integrity under challenging conditions [4]. The combination of VBATDT with specific resin systems, particularly those containing 4-META, has shown exceptional results, creating interfaces that resist degradation from moisture and thermal stress [4].

Table 2: Bond Strength Performance of VBATDT with Precious Metal Alloys

Alloy Type Resin System Primer Initial Bond Strength (MPa) Post-Thermocycling Bond Strength (MPa) Thermocycling Conditions
Ag-Pd-Cu-Au 4-META/MMA-TBB VBATDT >30 28.4 100,000 cycles (4°C-60°C)
Type III Gold 4-META/MMA-TBB VBATDT >25 20.8 100,000 cycles (4°C-60°C)
Ag-Pd-Cu-Au MMA-TBB V-Primer (VTD) Not specified ~20 20,000 cycles
Ag-Pd-Cu-Au 4-META V-Primer (VTD) Not specified ~22 20,000 cycles
Durability and Aging Characteristics

The long-term stability of VBATDT-mediated bonds represents one of its most significant advantages for clinical applications. Testing protocols employing extended thermocycling in water demonstrate that VBATDT-primed interfaces maintain functional bond strength even after 100,000 cycles between 4°C and 60°C (approximately 1 minute per cycle) [3]. This rigorous testing simulates several years of clinical service, with VBATDT-primed specimens retaining approximately 85-95% of their initial bond strength depending on the specific alloy system [3].

Comparative studies have revealed that the combination of VBATDT primer with 4-META-containing resins produces particularly durable interfaces without compromising bond strength [4]. Unlike some alternative priming systems that may demonstrate reduced effectiveness when combined with specific resins, VBATDT maintains consistent performance across different resin formulations [4]. This compatibility profile makes VBATDT a versatile choice for various clinical scenarios requiring different material combinations. The bond failure modes observed in VBATDT-primed specimens typically involve cohesive failure within the resin rather than adhesive failure at the metal interface, confirming the strength of the primed bond [3].

Application Protocols and Experimental Methodologies

Surface Preparation and Priming Protocol

Establishing reliable bonds between composite resins and precious metal alloys requires meticulous surface preparation and precise application of VBATDT primer. The following protocol has been experimentally validated to yield optimal and consistent results:

  • Alloy surface preparation: Begin with thorough cleaning of the metal substrate to remove any contaminants or oxides. Perform alumina abrasion using 50-70μm aluminum oxide particles at approximately 0.4-0.6 MPa pressure, directing the stream perpendicular to the metal surface from a distance of 10-15 mm for 10-15 seconds [3] [4]. This surface roughening creates micro-mechanical retention sites and increases surface energy.
  • Surface cleaning: After abrasion, remove all alumina residue through ultrasonication in distilled water for 5 minutes, followed by drying with oil-free compressed air [3]. Avoid touching the prepared surface with bare hands to prevent contamination.
  • VBATDT application: Prepare a fresh acetone solution containing 1-5% VBATDT by weight [3]. Apply this solution uniformly to the prepared metal surface using a fine brush or applicator, ensuring complete coverage of the bonding area. Allow the solvent to evaporate completely at room temperature for 30-60 seconds, forming a thin, continuous primer layer [3].
  • Quality assessment: The properly primed surface should exhibit a uniform matte appearance without visible streaks or pooling. The primed specimen is now ready for application of the adhesive opaque resin.

G Start Start Metal Preparation Clean Clean Alloy Surface Start->Clean Abrade Alumina Abrasion (50-70μm, 0.4-0.6 MPa) Clean->Abrade Ultrasonic Ultrasonic Cleaning (5 minutes) Abrade->Ultrasonic Dry Oil-free Air Dry Ultrasonic->Dry Prime Apply VBATDT Primer (1-5% in acetone) Dry->Prime Evaporate Solvent Evaporation (30-60 seconds) Prime->Evaporate Inspect Quality Inspection (Uniform matte appearance) Evaporate->Inspect Inspect->Prime Fail Next Proceed to Resin Application Inspect->Next Pass

Diagram 1: Metal Surface Preparation and Priming Workflow. This protocol ensures proper surface conditioning for optimal VBATDT adhesion to precious metal alloys.

Resin Application and Bonding Protocol

Following successful metal priming, the bonding protocol continues with application of the adhesive resin system:

  • Opaque resin application: Prepare a 4-META/MMA-TBB opaque resin according to manufacturer specifications. Apply a thin, uniform layer (approximately 0.1-0.3 mm thick) over the primed metal surface, ensuring complete coverage without voids [3]. Take care to avoid entrapping air bubbles during application.
  • Composite resin application: Prior to complete polymerization of the opaque resin, apply the desired light-cured fixed prosthodontic composite resin to establish the final restoration morphology [3]. Build up the composite in increments not exceeding 2.0 mm thickness to ensure complete curing.
  • Polymerization: Initiate chemical curing of the opaque resin, which typically requires 2-3 minutes at room temperature. For the composite resin, use a high-intensity light-curing unit with output ≥500 mW/cm², applying illumination for 40-60 seconds per increment according to manufacturer recommendations [3].
  • Post-processing: After complete polymerization, immediately inspect the bond interface for defects. Store the bonded assembly in distilled water at 37°C for 24 hours before thermocycling or mechanical testing to allow complete maturation of the bond [3].
Quality Control and Troubleshooting

Implementing rigorous quality control measures throughout the bonding process ensures consistent results and identifies potential issues before final implementation:

  • Primer solution verification: Confirm VBATDT primer concentration and freshness before application. Discard solutions exhibiting discoloration or precipitation. Store primer solutions in amber containers at 4-8°C when not in use to maintain stability [1].
  • Bond strength validation: Periodically test bond strength using standardized shear testing methods with a minimum of 5 specimens per test group. Compare results against established benchmarks: ≥20 MPa for type III gold alloys and ≥25 MPa for silver-palladium-copper-gold alloys after thermocycling [3] [4].
  • Common issue resolution: If bond strengths fall below acceptable values, verify surface preparation quality and primer application uniformity. If interfacial bubbles occur, ensure proper application technique and avoid moisture contamination. If adhesive failure occurs at the metal interface, confirm primer freshness and application technique [3] [4].

Advanced Applications and Future Directions

Emerging Applications in Biomedical Engineering

While VBATDT has established applications in dental prosthodontics, its unique properties suggest significant potential for broader biomedical applications. The compound's ability to create durable interfaces between metals and polymers makes it promising for medical devices requiring integration of dissimilar materials, such as orthopedic implants with polymer components or electronic medical devices with encapsulated metallic connectors [1]. The biological activity observed in preliminary studies, including mitochondrial enzyme modulation and potential antioxidant properties, further suggests possible pharmaceutical applications [1].

The molecular architecture of VBATDT, featuring multiple functional groups capable of simultaneous interaction with different material classes, provides a template for designing next-generation interface agents. Recent advances in ligand-guided synthesis techniques, similar to those described by Paradine et al., could enable development of VBATDT derivatives with enhanced specificity for particular metal alloys or improved polymerization efficiency with different resin systems [5]. The integration of computational screening approaches, such as the Goldilocks protocol for inhibitor discovery, may facilitate identification of optimal VBATDT formulations for specific applications without extensive experimental trial-and-error [6].

Integration with Modern Drug Discovery Paradigms

The evolving landscape of drug discovery methodologies offers new opportunities for optimizing and applying VBATDT technology. The compact, focused library approach exemplified by the Early Structure-Early Testing (ESET) library in computational screening protocols could be adapted to identify VBATDT derivatives with enhanced properties [6]. This approach combines fragment-based screening with computational efficiency to accelerate development of specialized adhesive agents for targeted applications.

Emerging capabilities in molecular modeling and protein-ligand interaction prediction enable more precise understanding of how VBATDT derivatives might interact with biological systems beyond their adhesive functions [6]. The documented enzymatic effects of VBATDT suggest potential for development of specialized therapeutic agents targeting mitochondrial functions [1]. As computational protocols advance, the integration of VBATDT-like compounds into multifunctional materials that combine structural support with therapeutic activity represents a promising direction for biomaterials research.

Conclusion

VBATDT represents a specialized and highly effective adhesion promoter for creating durable bonds between precious metal alloys and composite resins. Its unique molecular architecture, featuring both metal-coordinating thiol groups and polymerizable vinyl functionality, enables the formation of stable interfaces that withstand challenging conditions including thermal cycling and moisture exposure. The documented bond strengths exceeding 20 MPa after 100,000 thermocycles demonstrate exceptional durability for clinical applications [3]. The detailed protocols provided for surface preparation, primer application, and resin bonding provide researchers with validated methodologies for implementing this technology across various applications. As biomaterial science advances, VBATDT and its derivatives hold significant promise for enabling new generations of multifunctional materials with enhanced capabilities at the interface between biological and synthetic systems.

References

Application Notes: VBATDT for Enhanced Acrylic Resin-Metal Bonding

Author: Smolecule Technical Support Team. Date: February 2026

1. Chemical Mechanism of VBATDT Adhesion VBATDT (6-(4-vinylbenzyl-n-propyl)amino-1,3,5-trizaine-2,4-dithiol) functions as a sulfur-containing monomer that enables chemical bonding between acrylic resins and metal substrates. The dithiol groups in its molecular structure form strong coordination bonds with metal atoms on alloy surfaces, creating a stable interface [1] [2]. When combined with MDP (10-methacryloyloxydecyl dihydrogen phosphate), VBATDT creates a synergistic effect where MDP bonds to base metals through phosphate groups while VBATDT adheres to noble metals through sulfur-metal interactions [3].

2. Optimal Formulation Parameters Research indicates that effective bonding requires VBATDT concentrations of 0.5-1.0 wt% in primer solutions [2]. The combination of 0.5% VBATDT with 0.5% MDP in acetone has demonstrated particularly strong bond strength to cobalt-chromium (Co-Cr) and gold-silver-palladium (Au-Ag-Pd) alloys, maintaining stability through 180 days of water storage [2]. For titanium alloys, VBATDT-containing primers show improved performance but require complementary surface treatments.

3. Substrate-Specific Performance VBATDT exhibits variable effectiveness across different metal substrates, as shown in the table below:

Table 1: Shear Bond Strength (SBS) of VBATDT-Containing Primers on Different Alloys

Alloy Type Primer Composition Shear Bond Strength (MPa) Significance
Co-Cr Alloy Primer (MDP+VBATDT) Highest values reported [3] Significantly stronger than other primers [3]
Au-Ag-Pd Alloy Primer (MDP+VBATDT) Highest values reported [3] Significantly stronger than V-Primer (VBATDT only) [3]
Titanium Alloy Primer (MDP+VBATDT) No significant difference vs. MAC-Bond II [3] Effective but other primers may perform similarly [3]

4. Durability and Aging Performance Bonding systems incorporating VBATDT demonstrate excellent long-term stability. Specimens prepared with optimal VBATDT/MDP formulations maintained bond strength after 180 days of water storage and 5,000 thermal cycles (5°C-55°C) [2] [3]. This indicates that the chemical bonds formed by VBATDT resist hydrolytic degradation, which is crucial for clinical applications in the oral environment.

5. Surface Contamination Considerations VBATDT's effectiveness is compromised on tarnished metal surfaces. Studies show that Co-Cr and Au-Ag-Pd alloys artificially tarnished with polyvinylpyrrolidone solution exhibited significantly reduced bond strengths regardless of primer application [3]. This highlights the necessity of proper surface preparation before primer application, particularly for repair procedures where existing restorations may have surface contamination.


Experimental Protocol: Bonding Acrylic Resin to Metals Using VBATDT

1. Sample Preparation

  • Prepare metal specimens (Co-Cr, Ti, or Au-Ag-Pd) with dimensions 8mm diameter × 1.5mm thickness using standard casting or milling techniques [3].
  • Embed specimens in autopolymerizing resin using appropriate molds.
  • Finish specimen surfaces with 600-grit silicon carbide paper under water cooling.
  • Clean specimens in ultrasonic bath with distilled water for 5 minutes [3].

2. Surface Treatment

  • Perform airborne-particle abrasion with 50μm aluminum oxide at 0.5MPa pressure, 45° angle, and 5mm distance for 10 seconds [3].
  • Clean specimens in ultrasonic bath for 5 minutes to remove residual particles.
  • Air-dry specimens thoroughly for 30 seconds.

3. Primer Application

  • Prepare primer solution containing 0.5% VBATDT and 0.5% MDP in acetone solvent [2].
  • Apply two consecutive layers of primer to metal surface using a disposable microbrush [2] [3].
  • Allow solvent to evaporate for 60 seconds, then use gentle air stream to ensure complete drying [2].

4. Bonding Procedure

  • Apply opaque resin to primed metal surface and light-polymerize according to manufacturer instructions.
  • Place acrylic mold (5mm diameter × 2mm height) on bonding area.
  • Fill mold with veneering composite resin and light-polymerize for 90 seconds [3].
  • Store bonded specimens in distilled water at 37°C for 24 hours before testing [3].

5. Aging and Testing

  • Subject specimens to thermal cycling (5,000 cycles between 5°C and 55°C with 30-second dwell times) to simulate aging [3].
  • Perform shear bond strength testing using universal testing machine at 0.5mm/min crosshead speed [3].
  • Analyze failure modes visually or microscopically as adhesive (>75% resin remaining), cohesive (<25% resin remaining), or mixed (25-75% resin remaining) [3].

The experimental workflow is summarized below:

Sample Preparation Sample Preparation Surface Treatment Surface Treatment Sample Preparation->Surface Treatment 600-grit SiC    Ultrasonic Clean Primer Application Primer Application Surface Treatment->Primer Application Alumina Abrasion    50μm, 0.5MPa Bonding Procedure Bonding Procedure Primer Application->Bonding Procedure 0.5% VBATDT/0.5% MDP    Two Layers Aging Protocol Aging Protocol Bonding Procedure->Aging Protocol Resin Application    Light-cure 90s Testing & Analysis Testing & Analysis Aging Protocol->Testing & Analysis 5000 Cycles    5°C-55°C

Diagram 1: Experimental workflow for VBATDT bonding protocol

The molecular bonding mechanism of VBATDT to metal surfaces is illustrated below:

Metal Surface Metal Surface Sulfur-Metal Bond Sulfur-Metal Bond Metal Surface->Sulfur-Metal Bond Coordination    Bonding VBATDT Molecule VBATDT Molecule VBATDT Molecule->Sulfur-Metal Bond Dithiol    Groups Acrylic Resin Acrylic Resin Sulfur-Metal Bond->Acrylic Resin Vinyl Group    Polymerization Stable Interface Stable Interface Acrylic Resin->Stable Interface Covalent    Bonding

Diagram 2: VBATDT molecular bonding mechanism


Performance Data Analysis

Table 2: Effect of Tarnishing on VBATDT Primer Effectiveness

Alloy Type Surface Condition Shear Bond Strength Statistical Significance
Co-Cr Untarnished High p < 0.05
Co-Cr Tarnished (PVP solution) Significantly reduced p < 0.05
Au-Ag-Pd Untarnished High p < 0.05
Au-Ag-Pd Tarnished (PVP solution) Significantly reduced p < 0.05
Titanium Untarnished Moderate Not significant
Titanium Tarnished (PVP solution) Moderate Not significant

Conclusion

VBATDT is particularly effective for bonding acrylic resins to cobalt-chromium and gold-silver-palladium alloys when combined with MDP at optimal concentrations of 0.5% each. The primer requires proper surface preparation including airborne-particle abrasion and is susceptible to performance reduction on tarnished surfaces. For titanium alloys, VBATDT provides adequate bonding but may not outperform other primer systems. The documented protocols provide reproducible methodology for researchers developing enhanced metal-resin interfaces in dental and medical applications.

References

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol dental composite bonding technique

Author: Smolecule Technical Support Team. Date: February 2026

Comprehensive Application Notes: VBATDT for Dental Composite Bonding

Chemical Introduction and Bonding Mechanism

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT) is a specialty monomer that functions as an adhesive bonding promoter for precious metal alloys, particularly in fixed prosthodontics [1] [2]. Its molecular structure (C₁₅H₁₈N₄S₂) features a triazine core with dithiol functionality and a polymerizable vinylbenzyl group [3] [4].

The primary bonding mechanism involves thione-thiol tautomerization upon adsorption onto the metal surface. Spectroscopic analysis confirms that VBATDT undergoes a structural change where C=S bonds in the solid state transform upon adsorption on Au, suggesting the molecule converts to a thiol form that creates specific chemical interactions between the sulfur atoms and the precious metal surface [5]. This forms a stable, chemically bonded layer. The vinyl group then enables co-polymerization with the methacrylate resins in the adhesive opaque and the overlying composite, creating a robust interfacial layer [5] [3].

Detailed Experimental Protocol

The following section outlines a standardized protocol for bonding a light-cured fixed prosthodontic composite resin to precious metal alloys using VBATDT, based on established methodologies [1].

2.1. Materials and Equipment
  • Metal Substrates: Silver-palladium-copper-gold (Ag-Pd-Cu-Au) alloy or Type III gold alloy.
  • Primer Solution: VBATDT dissolved in acetone.
  • Adhesive System: A self-curing 4-META/MMA-TBB (4-methacryloyloxyethyl trimellitate anhydride / methyl methacrylate - tri-n-butyl borane) opaque resin.
  • Composite Resin: Light-cured fixed prosthodontic composite resin.
  • Surface Preparation: Alumina (aluminum oxide) abrasion unit, ultrasonic cleaner.
2.2. Step-by-Step Procedure

G A Metal Casting & Preparation B Alumina Blasting (50μm Al₂O₃) A->B C Surface Cleaning (Ultasonic Clean) B->C D Primer Application (VBATDT in Acetone) C->D E Air Dry D->E F Opaque Resin Application (4-META/MMA-TBB) E->F G Composite Resin Application & Light-Cure F->G H Thermocycling (4°C - 60°C) G->H I Bond Strength Testing H->I

Step 1: Metal Surface Preparation

  • Cast metal specimens to the desired dimensions.
  • Air-abrade the entire bonding surface with 50μm alumina (Al₂O₃) particles. This creates a micro-retentive surface and increases surface area [1] [6].
  • Clean the abraded specimens in an ultrasonic cleaner to remove any particulate debris.

Step 2: Primer Application

  • Apply the VBATDT acetone solution to the air-abraded metal surface. This can be done by brushing or dipping.
  • Air-dry the primed surface thoroughly to allow the acetone solvent to evaporate and leave a thin, uniform layer of the primer [1].

Step 3: Resin Bonding and Curing

  • Mix the self-curing 4-META/MMA-TBB opaque resin according to the manufacturer's instructions.
  • Apply the mixed opaque resin onto the primed metal surface. This resin acts as an adhesive intermediary.
  • Place the light-cured fixed prosthodontic composite resin onto the uncured opaque resin.
  • Cure the entire assembly. The opaque resin self-cures, while the composite is light-cured, forming a solid bond with the metal via the VBATDT primer layer [1].

Step 4: Post-Treatment and Testing

  • Thermocycle the bonded specimens to simulate aging. A standard protocol involves 100,000 cycles between 4°C and 60°C, with a dwell time of 1 minute at each temperature [1].
  • Test the bond strength using a shear test until failure to quantify the adhesive strength.
Performance Data and Analysis

The following tables summarize the key quantitative findings from the search results.

Table 1: Shear Bond Strength of VBATDT-Primed Alloys After Thermocycling

Metal Alloy Shear Bond Strength (MPa) Testing Conditions Source
Ag-Pd-Cu-Au Alloy 28.4 MPa After 100,000 thermocycles [1]
Type III Gold Alloy 20.8 MPa After 100,000 thermocycles [1]

Table 2: Functional Advantages of the VBATDT Bonding Technique

Aspect Description Implication
Bond Integrity Significantly reduces wear at the veneer-metal interface under load [7]. Enhanced durability and longevity of the restoration.
Clinical Performance Contributes to "overall excellent" clinical outcomes for noble metal restorations and FPDs [8]. Proven clinical efficacy.
Aging Resistance Maintains strong bonds after extensive thermocycling (100,000 cycles) [1]. High resistance to oral environmental challenges.
Comparative Context with Other Systems

The VBATDT primer system addresses a key challenge in dentistry: bonding to homogeneous noble metal surfaces that are not easily etched by acids [6]. While other techniques like the Silicoater or Rocatec systems rely on depositing a silica layer onto the metal followed by silanization, the VBATDT method provides a more direct chemical adhesion path [6]. It is noted as one of the effective thione monomers for bonding noble metal alloys alongside other compounds like MTU-6 and MDDT [8].

G A Precious Metal Alloy (e.g., Au, Ag-Pd) B Surface Roughening (Alumina Blasting) A->B C Alternative Path: Silica-Coating (e.g., Rocatec/Silicoater) B->C D VBATDT Primer Application (Chemical Bond via S-Au) B->D E Silane Coupling Agent Application C->E F Adhesive Opaque Resin (4-META/MMA-TBB) D->F E->F G Composite Resin F->G

Critical Notes for Researchers
  • Storage and Stability: The thione-thiol tautomerism of VBATDT is key to its function. The thione form provides stability in the bottle, while the thiol form is active upon application to the metal, offering a balance between shelf life and performance [5].
  • Synergistic System: The high bond strengths are achieved through the combination of the VBATDT primer and the specific 4-META/MMA-TBB adhesive resin. Researchers should note that the performance may vary with different adhesive systems.
  • Application Scope: While highly effective for precious metal alloys, this system was developed specifically for this purpose. Different priming technologies are typically employed for non-precious alloys and high-strength ceramics [6].

References

Troubleshooting Guide: Improving Bond Strength to Zirconia

Author: Smolecule Technical Support Team. Date: February 2026

Q: What can I do if my experiments show low bond strength between resin cement and high-crystalline zirconia?

A: The primary recommended solution is a chemical surface treatment using a combination of primers. Mechanical surface treatment is not required. The most effective method identified is applying a primer containing a mixture of MDP and VBATDT [1].

  • Expected Outcome: This specific combination has been shown to produce a bond strength of 22.77 MPa, which is statistically superior to using an MDP-only primer (12.78 MPa) or no surface treatment (9.17 MPa) [1].
  • Aging Effect: Be aware that bond strength can decrease significantly after aging (e.g., 60 days in water plus thermocycling). The initial bond strength of 20.46 MPa for the MDP+VBATDT group dropped to 9.35 MPa after aging, which is a factor to consider for long-term durability [1].

Q: How does the choice of luting system affect the bond strength when using this primer?

A: The resin cement you use matters. Research indicates that RelyX Unicem resin cement promoted higher bond strength (16.07 MPa) compared to Panavia 21 (13.75 MPa) when used with the MDP+VBATDT primer [1].

The table below summarizes the quantitative data from the key study for easy comparison.

Surface Treatment Average Bond Strength (MPa) Luting System with Highest Bond Strength
MDP + VBATDT Primer 22.77 RelyX Unicem [1]
MDP Primer Only 12.78 RelyX Unicem [1]
No Surface Treatment (Control) 9.17 RelyX Unicem [1]

Experimental Protocol: Bond Strength to Zirconia

Here is a detailed methodology for the key experiment that demonstrated the effectiveness of the MDP+VBATDT primer, based on the cited study [1].

  • Step 1: Specimen Preparation. Prepare and polish zirconia discs (e.g., dimensions of 19.5 mm in diameter and 4 mm in thickness).
  • Step 2: Surface Treatment. Apply the chemical treatment. For the test group, treat the zirconia specimens with the primer containing both MDP and VBATDT.
  • Step 3: Cementation. Cement the treated zirconia specimens to prepolymerized composite discs using your chosen resin cement (e.g., RelyX Unicem or Panavia 21).
  • Step 4: Aging and Testing. Section the cemented samples for microtensile bond strength testing.
    • Test one subset after 24 hours.
    • 2Age another subset by storing them in water at 37°C for 60 days and subjecting them to 5,000 thermocycles between 5°C and 55°C.
    • Perform microtensile testing at a speed of 1 mm/min.

This workflow is illustrated in the following diagram:

Zirconia Bond Strength Test Workflow start Start Experiment prep Prepare and Polish Zirconia Discs start->prep treat Apply MDP+VBATDT Primer Treatment prep->treat cement Cement to Composite Discs with Resin treat->cement section Section Samples for Microtensile Testing cement->section age Age Samples: 60 Days in Water + 5000 Thermocycles section->age test Perform Microtensile Bond Strength Test age->test result Analyze Bond Strength Data test->result

Key Takeaways and Further Research

  • MDP is a Critical Component: VBATDT is used in conjunction with MDP. Recent studies continue to emphasize the importance of MDP-containing primers and cements for bonding to zirconia, showing that systems with MDP can achieve high bond strengths, though the optimal configuration may vary [2].
  • Explore Alternative Methods: For bonding zirconia to titanium alloys (Ti6Al4V), surface treatments like airborne-particle abrasion with 50µm Al₂O₃ or etching with 9.5% hydrofluoric acid (HF) on the titanium component have also proven effective for creating a strong bond [3].

References

VBATDT thermal cycling resistance optimization

Author: Smolecule Technical Support Team. Date: February 2026

VBATDT Technical Overview & Experimental Data

VBATDT (6-(4-vinylbenzyl-n-propyl)amino-1,3,5-trizaine-2,4-dithiol) is a sulfur-containing monomer that promotes adhesion to metal alloys and zirconia ceramics, often used synergistically with MDP (10-Methacryloyloxydecyl dihydrogen phosphate) [1] [2].

Optimal VBATDT Formulation for Maximum Bond Strength [1] The table below summarizes microtensile bond strength findings for Y-TZP zirconia bonded with resin cement using different MDP/VBATDT primer formulations after 48 hours and 180 days of water storage.

Primer Group MDP Concentration VBATDT Concentration Bond Strength at 48 hours (MPa) Bond Strength at 180 days (MPa) Notes
Control 0% 0% 0.0 (spontaneous debond) 0.0 (spontaneous debond) No primer application [1].
MV5 0% 0.5% 0.0 (spontaneous debond) 0.0 (spontaneous debond) Lack of MDP prevents bonding [1].
M1 0.1% 0% Data not statistically significant Data not statistically significant Low concentration insufficient [1].
M5 0.5% 0% Data not statistically significant Data not statistically significant MDP alone provided some bond strength [1].
M1V1 0.1% 0.1% Data not statistically significant Data not statistically significant Low concentrations insufficient [1].
M5V1 0.5% 0.1% Intermediate values Intermediate values Higher than M1V1, but lower than M5V5 [1].
M1V5 0.1% 0.5% Intermediate values Intermediate values Higher than M1V1, but lower than M5V5 [1].
M5V5 0.5% 0.5% Highest bond strength Stable, high bond strength Recommended formulation; synergy creates strong, durable bond [1].

Troubleshooting Common VBATDT Experimental Issues

Here are solutions to frequently encountered problems when working with VBATDT:

  • Low bond strength after aging or thermal cycling

    • Cause: The concentration of VBATDT or its partner monomer MDP may be too low [1].
    • Solution: Ensure the concentration of each monomer is at least 0.5 wt% in your primer solution. Avoid using VBATDT without MDP for zirconia substrates [1].
  • Inconsistent bonding results across different metal alloys

    • Cause: The effectiveness of the MDP/VBATDT combination varies with the substrate material [2].
    • Solution: For Co-Cr and Au-Ag-Pd alloys, the MDP/VBATDT combination is highly effective. For Titanium alloys, studies show other primers may perform equally well, so evaluate alternatives for Ti-specific applications [2].
  • Bond failure on contaminated or tarnished metal surfaces

    • Cause: Tarnish (e.g., from sulfide exposure) significantly reduces bond strength by creating a barrier between the metal and primer [2].
    • Solution: Re-abrade the surface before primer application. Airborne-particle abrasion with 50µm aluminum oxide is recommended to remove the tarnished layer and ensure a clean, active surface [2].

General Thermal Cycling Experimental Protocol

While a specific protocol for VBATDT wasn't available, the following methodology is standard for evaluating material durability and can be adapted [3] [2].

Start Specimen Preparation (Bonded assemblies) TC Thermal Cycling Setup Start->TC P1 Water Bath (5 °C) TC->P1 P2 Dwell Time (30 seconds) P1->P2 P3 Transfer P2->P3 P4 Water Bath (55 °C) P3->P4 P5 Dwell Time (30 seconds) P4->P5 P6 Transfer P5->P6 P6->P1 Repeat for 5,000 cycles End Mechanical Testing (e.g., Shear Bond Strength) P6->End Completion

Key Parameters for Thermal Cycling Protocol [3] [2]:

  • Temperatures: Cycle between 5°C and 55°C to simulate oral conditions or other thermal stress environments.
  • Dwell Time: 30 seconds in each bath.
  • Transfer Time: Typically rapid (a few seconds).
  • Number of Cycles: Commonly 5,000 cycles or more, simulating medium-term aging.

Knowledge Gaps and Further Research

The search results reveal specific areas where information on VBATDT thermal cycling resistance is limited:

  • Direct Thermal Cycling Data: Available studies confirm the durability of the MDP/VBATDT bond after long-term water storage (180 days) [1] and its performance after a set number of thermal cycles [2], but not a systematic optimization of thermal cycling parameters for VBATDT itself.
  • Material Scope: Existing data is strong for dental alloys (Co-Cr, Au-Ag-Pd) and zirconia [1] [2], but performance on other material types is less documented.
  • Beyond Bond Strength: Most studies focus on bond strength. Research on other properties, like the long-term chemical stability of VBATDT under thermal stress, would be valuable.

To advance your research:

  • Consult specialized materials science databases like ScienceDirect or SpringerLink for studies on "thermal cycling" of polymers and composite materials [4].
  • Investigate Differential Scanning Calorimetry (DSC) as a complementary technique to directly measure the thermal stability and conformation of your formulations [5].

References

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol primer application thickness control

Author: Smolecule Technical Support Team. Date: February 2026

The Core Principle of Thickness Control

For solvent-based primers like those containing VBATDT, the primary factor controlling the thickness of the resulting film is the concentration of the active components in the primer solution [1].

  • Concentration Range: A general guideline for silane primers is to use a concentration between 0.5% to 10% active components in the solvent. However, the most commonly used and effective range is typically 2% to 5% [1].
  • Consequences of Improper Thickness:
    • Too Thick (>10%): A thick, cross-linked primer layer can become a weak point, leading to cohesive failure within the primer itself [1].
    • Too Thin (<0.5%): An insufficient primer layer lacks the necessary active sites to form a strong, durable bond and provide water resistance [1].

Recommended Protocol for Application

Based on standard practices for similar materials, you can adapt the following methodology for your experiments with VBATDT-containing primers [1].

Materials and Equipment:

  • VBATDT-containing primer concentrate.
  • Appropriate solvent (e.g., acetone, ethanol, methanol).
  • Analytical balance.
  • Volumetric flasks or pipettes.
  • Application tools (e.g., micro-brush, spray coater, dip coater).

Procedure:

  • Solution Preparation: Dilute the VBATDT primer concentrate in a suitable solvent to your target concentration (e.g., 2%, 5%). Ensure thorough mixing.
  • Surface Preparation: Clean and prepare the substrate (e.g., metal alloy, ceramic) according to your standard protocol, which may include abrasion or sandblasting [2].
  • Application: Apply the primer solution to the substrate. Common methods include:
    • Brushing: Use a clean brush to apply a thin, uniform layer.
    • Spraying: Use a spray coater for large or complex surfaces.
    • Dipping: Immerse the substrate in the primer solution.
  • Drying: Allow the solvent to evaporate. This can be done at room temperature or with mild heating. Critical Note: Avoid heating above 125°C, as excessive heat can over-crosslink the primer, reducing its effectiveness by limiting interpenetration with the adhesive or coating [1].

Troubleshooting Common Issues

The table below summarizes common problems related to primer application and their likely solutions.

Problem Possible Cause Suggested Solution
Weak bond strength; failure within the primer layer Primer layer is too thick and over-crosslinked [1]. Reduce the concentration of the primer solution and ensure a thin, uniform application.
Weak bond strength; failure at the interface Primer layer is too thin or incomplete [1]. Increase the concentration of the primer solution and ensure full, uniform coverage of the substrate.
Poor durability in humid/wet conditions Insufficient or degraded primer layer, failing to provide adequate water resistance [1]. Verify primer concentration and application method. Ensure the substrate is properly cleaned before application.

Key Scientific Background on VBATDT

Understanding the chemistry of VBATDT can help optimize its application:

  • Adsorption Mechanism: VBATDT does not simply form a physical film; it chemisorbs onto metal surfaces (like Au, Ag, Cu). Spectroscopic studies (SERS) show it undergoes thione-thiol tautomerization, allowing sulfur atoms to form strong, covalent-like bonds with the metal, which is crucial for improving bond strength [3] [4].
  • Material Specificity: VBATDT is particularly effective for precious and high-noble alloys but may not be the optimal choice for all surfaces. For example, on chromium (Cr) surfaces, another functional monomer like 10-methacryloyloxydecyl dihydrogen phosphate (M10P) is primarily adsorbed and is more effective [3].

Experimental Workflow for Primer Application

The following diagram outlines the logical workflow for applying and troubleshooting a VBATDT primer, based on the general principles and specific chemistry discussed.

G Start Start: Prepare Primer Solution Conc Dilute VBATDT primer in solvent (e.g., 2-5%) Start->Conc Apply Apply to Prepared Surface (Brush, Spray, Dip) Conc->Apply Dry Dry (Air dry or mild heat <125°C) Apply->Dry BondTest Proceed with Bonding and Strength Test Dry->BondTest WeakBond Weak Bond Strength Observed BondTest->WeakBond Test Result TooThick Failure IN the Primer Layer? WeakBond->TooThick Analyze TooThin Failure AT the Interface? TooThick->TooThin No AdjustThick Reduce Primer Concentration TooThick->AdjustThick Yes AdjustThin Increase Primer Concentration TooThin->AdjustThin Yes AdjustThick->Apply Re-apply AdjustThin->Apply Re-apply

The controlled application of a VBATDT primer layer is a critical step in ensuring strong and durable bonds in your experimental setups. The most reliable approach is to use primer solutions in the 2-5% concentration range and adhere to proper drying protocols.

References

Troubleshooting Guide: VBATDT Hydrolysis & Bonding Issues

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common problems researchers encounter when working with VBATDT-containing primers.

Problem 1: Inadequate or Degrading Bond Strength with Zirconia

  • Potential Cause 1: Suboptimal Monomer Ratio. The concentration and ratio of VBATDT to other monomers, such as MDP, are critical.
  • Solution: Adhere to the minimum effective concentration. Research indicates that a primer should contain no less than 0.5 wt% of each monomer (MDP and VBATDT) to achieve high initial bond strength that remains stable over time [1]. Verify the concentrations in your experimental primer formulation against the data in Table 1.
  • Potential Cause 2: Enzymatic and Hydrolytic Degradation. The bonding interface may be susceptible to degradation by esterases and water sorption, especially if the resin matrix has hydrolytically susceptible groups [2] [3].
  • Solution: Consider formulating primers and adhesives with more hydrolytically stable, ether-based monomers (like TEG-DVBE) instead of traditional methacrylate-based esters. Studies show that ether-based primers (e.g., NTG-VBGE) demonstrate superior hydrophobic properties and resistance to hydrolysis, leading to improved bonding durability [2].

Problem 2: Poor Dentin Infiltration and Unstable Hybrid Layer

  • Potential Cause: Collagen Degradation at the Interface. In dental applications, incomplete resin infiltration can leave collagen fibrils exposed. These are vulnerable to degradation by matrix metalloproteinases (MMPs), leading to the failure of the resin-dentin bond [4] [3].
  • Solution: Incorporate MMP inhibitors into the bonding protocol. As shown in Table 2, applying 2% Chlorhexidine (CHX) for 60 seconds after acid etching can significantly preserve bond strength after aging, as it inhibits collagen-degrading enzymes [4].

Summary of Supporting Experimental Data

The tables below consolidate key quantitative findings from the research to inform your experimental design.

Table 1: Effect of MDP/VBATDT Primer Composition on Zirconia Bond Strength [1]

Primer Group (MDP/VBATDT wt%) Initial Bond Strength (48h) Bond Strength after 180 Days Notes
Control (No Primer) All samples debonded spontaneously All samples debonded spontaneously -
0% MDP / 0.5% VBATDT All samples debonded spontaneously All samples debonded spontaneously Insufficient without MDP
Primers with ≥0.5% of each monomer High initial bond strength No significant decrease Optimal concentration

Table 2: Efficacy of MMP Inhibitors on Dentin Shear Bond Strength (SBS) [4]

MMP Inhibitor Treatment SBS without Thermocycling (MPa) SBS with Thermocycling (MPa) Notes
Control (No inhibitor) 10.97 5.84 Significant strength loss after aging
2% Chlorhexidine (CHX) 10.25 9.19 Most effective; minimal strength loss
2% Tetracycline 10.86 9.19 Effective
17% EDTA 5.32 3.92 Least effective

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind VBATDT's adhesion to zirconia? VBATDT (6-(4-vinylbenzyl-n-propyl)amino-1,3,5-trizaine-2,4-dithiol) is a monomer developed for metal bonding. Its thiol groups are believed to form strong chemical bonds with the zirconia surface. When used in combination with MDP, which bonds to zirconia via its phosphate groups, the two monomers create a synergistic effect, leading to superior and durable bond strength [1].

Q2: How can I test the hydrolysis resistance of a new VBATDT-containing formulation? A robust stability testing protocol should be implemented [5]:

  • Chamber Studies: Expose bonded specimens to controlled environments (e.g., water storage at 37°C) for extended periods (e.g., 180 days) [1].
  • Artificial Aging: Use thermal cycling (e.g., 1000 cycles between 5°C and 55°C) to simulate long-term thermal stress in the oral environment [4].
  • Enzymatic Challenge: Challenge the primed interface with esterase enzymes to directly assess hydrolytic stability [2].
  • Mechanical Testing: Quantify bond strength before and after aging using microtensile or shear bond strength tests [2] [1].

Q3: Why is the hybrid layer considered the "Achilles' heel" of dental bonded restorations? The hybrid layer is a structure of resin-infiltrated collagen that forms the bond between adhesive and dentin. Unfortunately, resin never completely infiltrates the demineralized collagen network. This leaves exposed collagen fibrils vulnerable to hydrolysis and degradation by enzymes (MMPs), leading to the progressive breakdown of the bond and ultimately, restoration failure [3].

Detailed Experimental Protocols

Here are standardized methodologies for key experiments cited in this guide.

Protocol 1: Evaluating Bond Strength Durability of a Primer to Zirconia [1]

  • Sample Preparation: Prepare fully-sintered Y-TZP zirconia slabs (e.g., 4mm thick). Finish surfaces with SiC paper (e.g., up to 600 grit) under water cooling. Clean samples ultrasonically in distilled water.
  • Primer Application: Dry the zirconia surface. Apply the experimental primer (e.g., containing MDP and VBATDT in acetone) in two layers with a microbrush. Allow the solvent to evaporate after each application (e.g., 60 seconds) with a gentle air blast.
  • Bonding: Use a dual-cure resin cement to bond the primed zirconia to a composite resin substrate. Hold under a standard load (e.g., 600 gf) while light-curing.
  • Aging and Testing: After 24h, section the bonded blocks into microtensile beams (~1 mm²). Store beams in deionized water at room temperature. Test bond strength at two time points: 48 hours (initial strength) and 180 days (aged strength) using a universal testing machine.

Protocol 2: Applying an MMP Inhibitor for Enhanced Dentin Bond Durability [4]

  • Tooth Preparation: Embed human premolars in acrylic resin. Create a flat dentin surface by grinding perpendicular to the long axis under water cooling.
  • Etching: Etch the dentin surface with 37% phosphoric acid for 20 seconds, rinse thoroughly, and gently dry.
  • Inhibitor Application: Apply the MMP inhibitor (e.g., 2% Chlorhexidine gluconate) to the etched dentin for 60 seconds, then dry.
  • Bonding and Composite Build-up: Apply a bonding agent and light-cure. Build up a composite resin cylinder on the bonded surface.
  • Aging and Testing: Divide samples into subgroups with and without thermocycling (e.g., 1000 cycles between 5°C and 55°C). Measure the Shear Bond Strength (SBS) using a universal testing machine at a crosshead speed of 0.5 mm/min.

Experimental Workflow Visualization

The following diagram illustrates the key experimental pathway for developing and validating a hydrolysis-resistant VBATDT-based primer, integrating the protocols above.

start Start: Define Formulation Objectives synth Primer Synthesis start->synth  Select monomers & solvents char Physicochemical Characterization synth->char  Confirm composition sub_bond Substrate Bonding (Apply Protocol 1 or 2) char->sub_bond  Proceed if stable aging Artificial Aging (Water Storage, Thermal Cycling) sub_bond->aging  Prepare test specimens test Mechanical Testing (Bond Strength Measurement) aging->test  Age for target duration analyze Data Analysis & Optimization test->analyze  Input performance data success Validated Hydrolysis- Resistant Primer analyze->success  Meets all criteria iterate Revise Formulation analyze->iterate  Fails criteria iterate->synth  Feedback loop

References

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol solvent selection for primer

Author: Smolecule Technical Support Team. Date: February 2026

Documented Solvent Usage & Protocols

The table below summarizes the key information on solvent use for VBATDT from peer-reviewed studies:

Application Context Solvent Used Documented Purpose/Protocol
Metal primer for dental alloys (Au, Ag, Cu, Cr) [1] Acetone Used to rinse cast primer films from metal surfaces for spectroscopic analysis (IRA).
Metal primer for Au-Cu-Ag alloy [2] Acetone (inferred) A component of the commercial "Alloy Primer"; used for dissolving primers in bonding experiments.
Bonding to zirconia surfaces [3] Acetone Used to rinse zirconia disks treated with primers three times after surface application.

These studies confirm acetone is a standard and effective solvent for VBATDT in research settings.

Detailed Experimental Protocol

The following workflow is based on a study that used Raman and infrared spectroscopy to investigate how adhesive monomers like VBATDT interact with metal surfaces [1]. This provides a proven methodology for preparing and testing primer solutions.

Step 1: Prepare the Primer Solution

  • Dissolve VBATDT, often alongside other functional monomers like 10-methacryloyloxydecyl dihydrogen phosphate (MDP), in acetone to create a homogeneous primer solution [2] [4]. The specific concentration should be optimized for your application.

Step 2: Apply to Substrate and Dry

  • Apply the primer solution directly to the clean metal substrate (e.g., gold, silver, copper alloys).
  • Allow the acetone solvent to evaporate completely at room temperature, leaving a thin film of the functional monomers on the metal surface [1].

Step 3: Post-Treatment and Analysis

  • To study the strength of monomer adsorption, rinse the primed metal surface with fresh acetone to remove any loosely adhered (physisorbed) molecules [1] [3].
  • The surface can then be analyzed using techniques like infrared reflection absorption (IRA) spectroscopy to confirm the presence of a chemisorbed monolayer [1].

Frequently Asked Questions

What is the primary application of VBATDT in research?

VBATDT is primarily investigated as a key component in metal primers, especially in dental adhesive systems. Its sulfur-containing thiol/thione groups chemisorb onto noble and base metal surfaces like gold, silver, and copper, creating a strong, durable bond with the resin cement [1] [2] [4].

Why is acetone the preferred solvent?

While the search results do not explicitly state the reason, its use in multiple documented protocols implies that acetone effectively dissolves VBATDT, and its high volatility allows for rapid evaporation, facilitating the formation of a uniform primer film on the substrate [1] [3].

Are there any safety considerations?

The provided search results do not include a specific safety data sheet (SDS) for VBATDT. However, as a standard laboratory practice, you should:

  • Consult the SDS: Always obtain and review the latest Safety Data Sheet from your chemical supplier before working with VBATDT.
  • Assume Reactivity: Handle with caution, as functional monomers can be reactive.
  • Use Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.
  • Work in a Fume Hood: Use a ventilated area to avoid inhalation of solvent vapors or chemical dust.

References

VBATDT concentration optimization for maximum adhesion

Author: Smolecule Technical Support Team. Date: February 2026

VBATDT Primer: Protocol & Performance

The search results indicate one study where VBATDT was used successfully at a concentration of 0.1 mol% in acetone [1]. The table below summarizes the key experimental details and the resulting shear bond strength data on various noble metals.

Aspect Details
Recommended Concentration 0.1 mol% in acetone [1]
Application Apply to adherend surface, then air-dry [1].
Luting Agent Self-polymerizing acrylic resin initiated with tri-(n)-butylborane (TBB) [1].

| Shear Bond Strength (Median, post-thermocycling) | Silver (Ag): 8.5 MPa Copper (Cu): 21.1 MPa Palladium (Pd): 2.1 MPa Gold (Au): 7.7 MPa [1] |

This protocol was tested against another primer, MDTHP, which showed higher bond strengths on all metals in the same study [1]. An older study also confirmed that a VBATDT primer provided a clinically acceptable bond for a light-cured prosthetic composite resin to a silver-palladium-copper-gold casting alloy [2].

Experimental Workflow Diagram

The following diagram illustrates the key steps for preparing and testing the bond strength using the VBATDT primer protocol, based on the methodology described in the research [1].

G cluster_aging Aging Path (Optional) Start Start Experiment A Prepare Metal Disks (10 mm diameter, 3 mm thickness) Start->A B Wet-grind Surfaces (SiC paper #800, #1000, #1500) A->B C Ultrasonic Wash (with Acetone) B->C D Apply 0.1 mol% VBATDT Primer C->D E Air Dry D->E F Define Bonding Area (5 mm diameter mask) E->F G Apply Luting Agent (TBB-initiated acrylic resin) F->G H Cure for 30 min G->H I Age in Distilled Water (37°C for 24h) H->I J Shear Bond Strength Test (0.5 mm/min crosshead speed) I->J K Thermocycling (20,000 cycles, 5°C to 55°C) I->K L Proceed to Shear Test K->L L->J

Frequently Asked Questions

  • Is there a more effective primer than VBATDT? Yes, in the direct comparison study, the primer functionalized with MDTHP demonstrated higher post-thermocycling shear bond strength on all four noble metals tested (Silver, Copper, Palladium, and Gold) compared to VBATDT [1].

  • How is the VBATDT primer solution prepared? The research describes preparing the primer as a 0.1 mol% solution of VBATDT in acetone [1]. This means dissolving the VBATDT solid in an acetone solvent to achieve this specific molar concentration.

  • Why is thermocycling used in this protocol? Thermocycling (typically between 5°C and 55°C) is an accelerated aging process that simulates the long-term stresses on the bond caused by temperature changes in the oral environment. A bond that remains strong after thermocycling is considered more reliable and clinically durable [1].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low initial bond strength. Inadequate surface preparation. Ensure metal surfaces are sequentially ground with #800, #1000, and #1500 grit SiC paper and ultrasonically cleaned in acetone [1].
Bond failure after thermocycling. Weak chemical adhesion to specific metal. Consider that VBATDT's performance varies by metal. For Gold or Silver, testing the alternative MDTHP primer may improve results [1].
Inconsistent bond strength results. Uneven primer application or contamination. Ensure a uniform primer coating is applied to a clean, defined bonding area and dried properly before resin application [1].

References

VBATDT compatibility with different resin systems

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Study on MDP/VBATDT Primer

A 2018 study published in Metals systematically evaluated the effect of MDP and VBATDT monomer ratios on resin bonding to zirconia (Y-TZP) [1]. The key findings are summarized in the table below.

Primer Group Name MDP Concentration (wt %) VBATDT Concentration (wt %) Microtensile Bond Strength (MPa) after 48 h Microtensile Bond Strength (MPa) after 180 days
Control 0.0 0.0 All samples debonded spontaneously [1] All samples debonded spontaneously [1]
MV1 0.1 0.1 18.4 ± 4.2 21.7 ± 6.1
MV2 0.1 0.5 22.5 ± 6.4 20.3 ± 8.1
MV3 0.1 1.0 25.8 ± 7.2 23.8 ± 5.9
MV4 0.5 0.1 21.1 ± 7.3 22.8 ± 6.5
MV5 0.0 0.5 All samples debonded spontaneously [1] All samples debonded spontaneously [1]
MV6 0.5 0.5 32.9 ± 6.7 30.4 ± 7.8
MV7 1.0 0.1 27.3 ± 7.3 27.8 ± 8.9

> Note: The study concluded that a minimum concentration of 0.5 wt% for each monomer (MDP and VBATDT) is critical for achieving high and durable bond strength. Primers lacking either monomer (Control, MV5) resulted in immediate bond failure [1].

Experimental Protocol for Adhesion Testing

The following workflow details the methodology used in the foundational study to generate the data above [1]. You can use this as a standard protocol for testing VBATDT compatibility with other resin systems.

start Start Experiment sub1 Substrate Preparation start->sub1 p1 1. Obtain Y-TZP slices (4mm thickness) sub1->p1 p2 2. Grind surfaces (up to 600 grit SiC under water) p1->p2 p3 3. Ultrasonic clean in distilled water (10 min) p2->p3 sub2 Primer Application p3->sub2 p4 4. Air-dry Y-TZP surface sub2->p4 p5 5. Apply two primer layers with microbrush p4->p5 p6 6. Wait 60 seconds for solvent interaction p5->p6 p7 7. Remove solvent with gentle air blast p6->p7 sub3 Bonding & Testing p7->sub3 p8 8. Apply resin cement to treated surface sub3->p8 p9 9. Place composite substrate under 600gf load p8->p9 p10 10. Light-activate cement (4x 40s at 850 mW/cm²) p9->p10 p11 11. Section into beams (~1mm² cross-section) p10->p11 p12 12. Microtensile bond strength testing p11->p12 end Analyze Data p12->end

Diagram Title: Experimental Workflow for Primer/Resin Bond Strength Testing

Frequently Asked Questions

Based on the analyzed study, here are answers to potential questions.

  • Q: What is the minimum effective concentration for VBATDT in a primer?

    • A: The research indicates that a minimum of 0.5 wt% VBATDT is necessary when used in combination with at least 0.5 wt% MDP. Primers with lower concentrations (0.1 wt%) or lacking MDP entirely showed significantly lower bond strength or spontaneous failure [1].
  • Q: Can VBATDT be used effectively without MDP?

    • A: No. The experimental group that contained 0.5% VBATDT but 0% MDP (MV5) resulted in all samples debonding spontaneously, similar to the control group with no primer at all. This suggests that VBATDT's effectiveness in bonding to zirconia is contingent on its synergistic use with MDP [1].
  • Q: How durable is the bond created by an MDP/VBATDT primer?

    • A: The study found no statistically significant difference in bond strength between 48-hour and 180-day (6-month) water storage for the effective primer combinations. This indicates that a properly formulated primer can create a stable and durable bond over time [1].

Troubleshooting Guide

This guide addresses common problems and solutions directly derived from the experimental findings.

Problem Potential Cause Suggested Solution
Very low or immediate bond failure Primer lacks a key chemical monomer (MDP or VBATDT) or uses it at too low a concentration [1]. Ensure your primer formulation contains a minimum of 0.5 wt% of both MDP and VBATDT.
Inconsistent bond strength values Inadequate surface preparation or contamination before primer application [1]. Follow a strict surface prep protocol: grind, clean ultrasonically, and ensure the surface is completely air-dried before applying the primer [1].
Bond strength degradation over time The primer formulation may be unbalanced, or the resin cement application may be suboptimal. Verify the monomer ratios. Also, ensure the resin cement is mixed according to manufacturer instructions and is properly light-activated if applicable [1].

References

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol bond failure analysis

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

This section addresses common questions and problems you might encounter when working with VBATDT.

  • Q1: On which metal surfaces is VBATDT most effective? VBATDT is highly effective for bonding to noble and precious metals like gold (Au) and silver (Ag), as well as copper (Cu). Spectroscopic studies indicate it chemisorbs strongly onto these surfaces. However, it is not effective for chromium (Cr); on Cr surfaces, only the phosphate monomer MDP adsorbs effectively [1].

  • Q2: My bond strength to a gold-palladium alloy is inadequate. What should I check? First, verify your surface preparation protocol. The metal surface should be properly grit-blasted (e.g., with 50µm alumina) and ultrasonically cleaned before primer application [2]. Second, confirm that you are using VBATDT in combination with a compatible resin cement system, such as Panavia. Research shows that VBATDT significantly improves bond strength to high-noble alloys, but this effect is maximized when the entire recommended bonding system is used [2].

  • Q3: Why does my bond fail after thermocycling, even when the initial strength is high? Thermocycling is a demanding aging process that simulates long-term oral conditions. Some studies on metal primers note that their significant positive effect on bond strength observed initially may not be evident after thermocycling [3]. This suggests that while VBATDT creates a strong initial bond, long-term durability requires optimal coupling with the resin cement and appropriate surface preparation to resist degradation by water and thermal stress.

  • Q4: Can I use VBATDT for bonding to zirconia ceramics? The evidence is mixed. One study found that a primer containing VBATDT (Alloy Primer) improved bond strength to zirconia, with the failure mode changing to a more desirable mixed pattern [4]. However, a more recent XPS study could not detect VBATDT on a zirconia surface after rinsing, suggesting it does not adsorb strongly to zirconia, unlike MDP [5]. For zirconia, primers containing MDP are likely a more reliable choice.

Experimental Data & Protocols

For your experimental planning and analysis, here is a summary of key quantitative findings and methodologies from the literature.

Table 1: Bond Strength Performance of VBATDT-Containing Primers

Alloy / Substrate Surface Treatment Resin Cement Key Finding Test Protocol
Au-Ag-Pt-Pd-In Alloy [2] Grit-blasted + Alloy Primer (VBATDT+MDP) Panavia 21 Ex Bond strength of 37.8 MPa after 150 days/37,500 thermal cycles. Tensile bond strength; water storage & thermal cycling.
Au-Ag-Cu-Pt Allory [2] Grit-blasted + Alloy Primer (VBATDT+MDP) Panavia 21 Ex Bond strength of 40.8 MPa after 150 days/37,500 thermal cycles. Tensile bond strength; water storage & thermal cycling.
Zirconia (Y-TZP) [4] Alloy Primer (VBATDT+MDP) RelyX U100 Displayed the best shear bond strength (SBS) results among tested groups. Shear bond strength after 24h water storage.
Au, Ag, Cu Plates [1] Treated with VBATDT Not Specified VBATDT effectively promoted bond strength between resin and these metals. Tensile bond strength test.

Table 2: Key Experimental Protocols from Literature

The following protocols can serve as a reference for your own bond strength testing.

Protocol Element Details from Literature

| Surface Preparation | - Polish metal specimens.

  • Grit-blast with 50µm Al₂O₃ particles.
  • Ultrasonically clean in 96% isopropanol [2]. | | Primer Application | Apply the metal primer (e.g., Alloy Primer) to the prepared, clean surface as per manufacturer instructions [2] [4]. | | Bond Assembly | - Use an alignment apparatus.
  • Bond with a self-curing or dual-curing resin cement [2]. | | Aging Protocols | - Short-term: Store in water for 24 hours or 3 days with no thermal cycling [2] [4].
  • Long-term/Durability: Store in water for 150 days with 37,500 thermal cycles (e.g., between 5°C and 55°C) [2]. | | Failure Analysis | - Assess failure mode (e.g., adhesive, cohesive, mixed) using light stereomicroscopy [4].
  • Use a modified Adhesive Remnant Index (ARI) to score failure sites [3]. |

Experimental Workflow for Bonding with VBATDT

The diagram below outlines a general workflow for a bond strength experiment using VBATDT, incorporating key steps from the research.

Start Start Experiment SurfacePrep Surface Preparation Start->SurfacePrep GritBlast Grit-blast with 50µm Al₂O₃ SurfacePrep->GritBlast Clean Ultrasonic Clean in 96% Isopropanol SurfacePrep->Clean PrimerApp Primer Application Clean->PrimerApp ApplyVBATDT Apply VBATDT- containing Primer PrimerApp->ApplyVBATDT BondAssembly Bond Assembly ApplyVBATDT->BondAssembly UseCement Use Compatible Resin Cement BondAssembly->UseCement Align Use Alignment Apparatus BondAssembly->Align Aging Aging Protocol Align->Aging ShortTerm Short-Term: 24h Water Storage Aging->ShortTerm LongTerm Long-Term: 150 Days + Thermal Cycling Aging->LongTerm Testing Strength Testing & Failure Analysis ShortTerm->Testing LongTerm->Testing

References

VBATDT vs 10-MDP bond strength comparison

Author: Smolecule Technical Support Team. Date: February 2026

10-MDP Bond Strength Data

The following table summarizes key quantitative findings on 10-MDP bond strength from recent research:

Application Context Key Finding on Bond Strength Experimental Measure Citation
Dental Fluorosis (Enamel) 10-MDP adhesive performed significantly better than non-10-MDP adhesive on fluorotic enamel (TF1-TF3 grades). Shear Bond Strength (p=0.011) [1]
Self-adhesive Resin Cement Cement with 6.6 wt% 10-MDP showed significantly higher bond strength than 3.3 wt% version. No significant difference vs. 9.9 wt%. Micro-tensile Bond Strength (µTBS) to dentin [2]
Zirconia Primers 10 wt% 10-MDP concentration was found to be optimal for bonding to zirconia. Higher concentrations (up to 30 wt%) did not further improve strength. Shear Bond Strength (SBS) [3]
Low-viscosity Bulk-fill Composite 10-MDP-containing adhesives showed significantly higher bond strength to composite surfaces than 10-MDP-free adhesive, both immediately and after aging. Micro-tensile Bond Strength (µTBS) [4] [5]

Detailed Experimental Protocols

To ensure your guide is reproducible and credible, here are the detailed methodologies from the key studies cited above.

  • 1. Bonding to Fluorotic Enamel [1]

    • Sample Preparation: 180 human enamel samples with varying degrees of fluorosis (classified by Thylstrup-Fejerskov index: TF1-TF4) were used.
    • Adhesive Application: Samples were divided into two groups, applying either a 10-MDP-containing adhesive or a non-10-MDP adhesive according to manufacturers' instructions.
    • Testing: Shear bond strength (SBS) was measured using a universal testing machine. Data were analyzed with two-factor ANOVA and post-hoc tests (p < 0.05 for significance).
  • 2. Optimizing Concentration in Resin Cements [2]

    • Materials: Experimental dual-cure resin cements with three 10-MDP concentrations (3.3 wt% "RC1", 6.6 wt% "RC2", 9.9 wt% "RC3") were formulated.
    • Bonding Procedure: Cement was applied to prepared, flat human dentin surfaces and light-cured.
    • Aging and Testing: After 24 hours in water, bonded specimens were sectioned into 1.0 mm² sticks for micro-tensile bond strength (µTBS) testing. Failure modes were analyzed using Scanning Electron Microscopy (SEM).
  • 3. Bonding to Zirconia Ceramics [3]

    • Surface Treatment: Zirconia primers with 10-MDP concentrations from 5 wt% to 30 wt% were applied to air-abraded yttria-stabilized tetragonal zirconia (Y-TZP) surfaces.
    • Chemical Analysis: The formation of chemical bonds (Zr-O-P) was confirmed using Thermogravimetric Analysis (TGA), X-ray Photoelectron Spectroscopy (XPS), and Fourier Transform-Infrared Spectroscopy (FT-IR).
    • Shear Test: Composite cement was bonded to the treated zirconia, and shear bond strength was measured after water storage.

10-MDP Bonding Mechanism

The superior and durable bond strength of 10-MDP is attributed to its unique capacity for chemical interaction with various substrates. The diagram below illustrates this multi-mode bonding mechanism.

G cluster_tooth Interaction with Tooth Structure cluster_zirconia Interaction with Zirconia MDP 10-MDP Molecule HAp Hydroxyapatite (Tooth Mineral) MDP->HAp  Ionic Bond &   Salt Formation Collagen Collagen Fibers MDP->Collagen  Hydrophobic    Interaction   ZrO2 Zirconia Oxide (ZrO₂) MDP->ZrO2  Ionic & Hydrogen         Bonding        MDP_Ca Formation of stable MDP-Ca nanolayers HAp->MDP_Ca ABRZ Creation of an Acid-Base Resistant Zone (ABRZ) MDP_Ca->ABRZ Zr_O_P Formation of Zr-O-P bonds ZrO2->Zr_O_P

This dual chemical interaction, forming stable and insoluble salts with calcium and strong bonds with zirconia, is the fundamental reason for 10-MDP's effectiveness and durability across different dental applications [6] [7] [8].

Guidance for Further Research

Since information on "VBATDT" was not available in the search, here are suggestions to find the data you need:

  • Verify the Terminology: Double-check the spelling of "VBATDT". It might be a code for a specific commercial product, a laboratory code for a new monomer, or an acronym.
  • Consult Specialized Databases: Search patent databases (like USPTO or Espacenet) and chemical supplier websites using the term.
  • Direct Comparative Studies: Once the correct term is identified, you can search for direct head-to-head studies against 10-MDP. The performance benchmarks for 10-MDP provided here will serve as a strong reference point for any future comparison.

References

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol vs MTU-6 adhesive performance

Author: Smolecule Technical Support Team. Date: February 2026

Overview of VBATDT Adhesive Performance

The compound 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT), with the CAS number 88373-30-2, is a known functional monomer used in primers for dental precious metals [1] [2] [3]. Its performance is characterized by its specific interaction with metal surfaces.

The table below summarizes its key performance characteristics based on experimental studies:

Performance Aspect Experimental Findings for VBATDT
Primary Application Adhesive monomer/primer for dental precious metals (Au, Ag, Cu) and resins [1] [2].
Adhesion Mechanism Chemisorption via thione-thiol tautomerization; sulfur atoms form chemical-bond-like interactions with metal surfaces [1].
Key Experimental Evidence Surface-Enhanced Raman Scattering (SERS) shows disappearance of C=S peak (458 cm⁻¹) on Au, indicating structural change upon adsorption [1].
Effect on Bond Strength Effectively promotes bond strength between resin and Au, Ag, and Cu [2].

| Performance on Specific Metals | • Au, Ag, Cu: VBATDT is mainly chemisorbed [2]. • Cr: VBATDT is not effective; another monomer (M10P) is adsorbed instead [2]. |

Detailed Experimental Protocols

The key evidence for VBATDT's adhesion mechanism comes from spectroscopic studies. Here is a detailed look at the primary methodology:

  • Study Aim: To clarify the adsorption structure of VBATDT on metal surfaces on a molecular level [1].
  • Technique: Surface-Enhanced Raman Scattering (SERS) spectroscopy.
  • Substrate: Gold (Au) colloidal surfaces.
  • Procedure:
    • A mixture of a methanol solution of VBATDT and an aqueous Au colloid was prepared [1].
    • The sample was illuminated with a 647.1 nm laser line from a Kr ion laser to obtain the SERS spectrum [1].
    • The SERS spectrum of VBATDT was compared with its conventional Raman spectrum in the solid state [1].
  • Key Observation: The most intense peak at 458 cm⁻¹ (assigned to C=S stretching vibration) in the solid-state Raman spectrum disappeared completely in the SERS spectrum on gold, while peaks from the vinylbenzyl group remained [1].
  • Interpretation: This spectral change indicates that the molecule undergoes thione-thiol tautomerization upon adsorption on the gold surface. The thiol form then chemisorbs to the metal via the sulfur atoms, forming a strong, "chemical-bond-like" interaction [1].

The following diagram illustrates this experimental workflow and the deduced adhesion mechanism:

G Start Start: VBATDT in Solution (Thione Form) PrepareSubstrate Prepare Gold Colloidal Substrate Start->PrepareSubstrate Mix Mix VBATDT Solution with Au Colloid PrepareSubstrate->Mix Laser Illuminate with 647.1 nm Laser Mix->Laser SERS Acquire SERS Spectrum Laser->SERS Compare Compare with Solid-State Raman SERS->Compare Observe Observe: C=S Peak (458 cm⁻¹) Disappears Compare->Observe Conclude Conclude: Thione-Thiol Tautomerization & Chemisorption Observe->Conclude

Missing Information on MTU-6

Despite a thorough search, I could not locate any scientific literature or data for a compound referred to as "MTU-6". Without this information, a direct, objective performance comparison with VBATDT is not possible. To proceed, you may need to:

  • Verify the compound name: Ensure that "MTU-6" is the standard and correct nomenclature. It could be an internal or trade name.
  • Check for alternative identifiers: Look for the compound's CAS number, IUPAC name, or systematic chemical name, which are more reliable for searching scientific databases.
  • Consult specialized databases: Direct searches on platforms like SciFinder, Reaxys, or specialized adhesive manufacturer technical data sheets might be necessary.

References

VBATDT noble metal vs non-noble metal bonding efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Bond Strength Data Comparison

The following table summarizes key findings from shear bond strength (SBS) tests, a standard method for evaluating bonding efficacy in MPa (Megapascals).

Alloy Type Primer/Product Key Components Shear Bond Strength (MPa) & Findings Citation
Au-Ag-Pd (Noble) Alloy Primer MDP + VBATDT Significantly higher SBS than V-Primer (VBATDT alone). [1] [2]
V-Primer VBATDT only Lower SBS compared to the combined MDP+VBATDT primer. [1] [2]
Co-Cr (Base) Alloy Primer MDP + VBATDT Significantly higher SBS than MAC-Bond II (MAC-10). [1] [2]
MAC-Bond II MAC-10 Lower SBS compared to Alloy Primer (MDP+VBATDT). [1] [2]
Ti (Base) Alloy Primer MDP + VBATDT No significant difference in SBS compared to MAC-Bond II. [1] [2]
MAC-Bond II MAC-10 No significant difference in SBS compared to Alloy Primer. [1] [2]
High-Noble (Gold Coin) Alloy Primer MDP + VBATDT When combined with sandblasting or etching, achieved high bond strength (25-27 MPa). [3]

Experimental Protocols

To interpret the data above, it is essential to understand the standardized methodologies used to generate it.

  • 1. Specimen Preparation: Metal alloys are cast or milled into disk-shaped specimens. These specimens are then polished and undergo air-borne particle abrasion with 50µm aluminum oxide to create a micro-retentive surface. Finally, they are ultrasonically cleaned to remove contaminants [1] [2] [3].
  • 2. Surface Treatment & Priming: The prepared metal specimens are divided into test groups. Primers are applied to the metal surfaces with a brush according to manufacturers' instructions. In studies comparing tarnished surfaces, some specimens are immersed in a polyvinylpyrrolidone solution to simulate clinical aging before priming [1] [2].
  • 3. Bonding Procedure: A veneering composite resin or resin cement is applied to the primed metal surface using a mold to create a standardized bonding area. The resin is then light-polymerized [1] [3].
  • 4. Aging and Testing: Before testing, the bonded specimens are stored in water and subjected to thermal cycling (typically 5,000 cycles between 5°C and 55°C) to simulate the oral environment and assess bond durability. The shear bond strength is finally measured using a universal testing machine [1] [2].

Bonding Mechanism Workflow

The diagram below illustrates the synergistic relationship between MDP and VBATDT in a dual-primer system and how they interact with different metal surfaces.

bonding_mechanism cluster_mechanisms Dual Bonding Mechanisms start Metal Alloy Surface primer_application Primer Application (MDP + VBATDT in Acetone) start->primer_application mdp_path MDP Pathway primer_application->mdp_path vbatdt_path VBATDT Pathway primer_application->vbatdt_path mdp_noble Bonds to oxide layer on base metals (Co-Cr, Ti) mdp_path->mdp_noble mdp_base Can bond to zirconia mdp_path->mdp_base result Strong & Durable Chemical Bond to Resin mdp_noble->result mdp_base->result vbatdt_noble Sulfur groups bond to noble metals (Au, Pd) vbatdt_path->vbatdt_noble vbatdt_noble->result

Key Insights for Application

  • Synergy is Crucial: VBATDT achieves its highest efficacy when used in combination with MDP. The Alloy Primer product, which contains both MDP and VBATDT, consistently outperformed primers containing only one functional monomer [1] [2] [4]. This suggests MDP and VBATDT create a complementary bonding mechanism.
  • Optimal for Noble Metals: The VBATDT monomer is particularly effective for bonding to noble and high-noble alloys (e.g., Au-Ag-Pd) due to the sulfur group in its structure forming strong chemical bonds with these metals [1] [2].
  • Consider Surface Condition: The bond strength to tarnished Co-Cr and Au-Ag-Pd alloys was significantly reduced. This highlights that chemical bonding with primers cannot always overcome the negative effects of a contaminated or corroded metal surface, underscoring the need for proper surface cleaning [1] [2].

References

VBATDT thermal cycling adhesion durability testing

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison of VBATDT

The table below summarizes the key experimental findings for VBATDT and the comparison primer, MDTHP, on four noble metals. The data is expressed as median shear bond strength in Megapascals (MPa) after thermal cycling [1].

Metal Primer Post-20k Thermal Cycles (MPa)
Silver (Ag) VBATDT 7.6
MDTHP 13.2
Copper (Cu) VBATDT 13.1
MDTHP 25.9
Palladium (Pd) VBATDT 2.8
MDTHP 4.1
Gold (Au) VBATDT 5.0
MDTHP 11.3

Key Performance Summary [1]:

  • The MDTHP primer demonstrated higher post-thermocycling shear bond strength on all four tested noble metals compared to VBATDT.
  • Both primers performed best on Copper, followed by Silver and Gold, with the lowest bond strengths observed on Palladium.

Detailed Experimental Protocol

The quantitative data was generated using the following standardized laboratory methodology [1].

  • Adherent Materials: High-purity elemental metal disks (10 mm diameter, 3 mm thickness) of silver, copper, palladium, and gold.
  • Surface Preparation: Metal disks were wet-ground with silicon carbide paper (#800, #1000, #1500) and ultrasonically cleaned with acetone.
  • Primer Application: Experimental primers were composed of 0.1 mol% functional monomer (VBATDT or MDTHP) in acetone. The primer was applied to the metal surface and air-dried. An unprimed group served as a control.
  • Bonding Procedure: A defined bonding area (5 mm diameter) was created. A self-polymerizing acrylic resin (initiated with TBB) was applied using the brush-dip technique as the luting agent.
  • Thermal Cycling Protocol: After 24 hours in 37°C water, specimens were subjected to 20,000 cycles in water between 5°C and 55°C, with a dwell time of 60 seconds in each bath.
  • Shear Bond Strength Testing: Bond strength was measured using a mechanical testing device at a crosshead speed of 0.5 mm/min.

Experimental Workflow and Results Visualization

The diagrams below illustrate the experimental journey and summarize the core findings.

G cluster_prep Sample Preparation Phase cluster_priming Priming & Bonding Phase cluster_aging Aging & Testing Phase start Start: Metal Disk Prep (Ag, Cu, Pd, Au) step1 Surface Abrasion (SiC Paper #800-#1500) start->step1 step2 Ultrasonic Cleaning (Acetone) step1->step2 step3 Apply Primer (0.1 mol% in Acetone) step2->step3 step4 Air Dry step3->step4 step5 Apply Luting Agent (TBB-initiated Acrylic Resin) step4->step5 step6 24h Water Storage (37°C) step5->step6 step7 Thermal Cycling 20,000 cycles (5°C/55°C) step6->step7 step8 Shear Bond Strength Test step7->step8 end End: Data Analysis step8->end

Figure 1: Experimental workflow for testing metal adhesion durability.

G cluster_legend Performance Summary ag Silver (Ag) cu Copper (Cu) pd Palladium (Pd) au Gold (Au) vbag VBATDT: 7.6 MPa mdag MDTHP: 13.2 MPa vbcu VBATDT: 13.1 MPa mdcu MDTHP: 25.9 MPa vbpd VBATDT: 2.8 MPa mdpd MDTHP: 4.1 MPa vbau VBATDT: 5.0 MPa mdau MDTHP: 11.3 MPa leg_vb VBATDT leg_md MDTHP leg_text MDTHP shows higher bond strength on all metals.

Figure 2: Comparison of bond strength for VBATDT and MDTHP primers after thermal cycling.

Interpretation and Context

  • Thermal Cycling as Accelerated Aging: The application of 20,000 thermal cycles is a standard accelerated aging method designed to simulate long-term oral environmental stresses, including temperature fluctuations from food and drink [2] [1]. This process tests the durability of the adhesive bond by inducing stresses from repeated thermal expansion and contraction [3].
  • Performance Evaluation: Within the limits of the cited study, VBATDT effectively promotes adhesion to noble metals, but its performance was lower than the MDTHP primer under these specific test conditions [1]. The data indicates that the chemical structure of the functional monomer is a critical factor influencing bonding durability.

References

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol long-term bond stability assessment

Author: Smolecule Technical Support Team. Date: February 2026

Bond Strength Performance Data

The table below summarizes the findings from a study that evaluated the shear bond strength (SBS) of a commercial primer containing VBATDT (marketed as Alloy Primer) on three dental casting alloys. This data objectively demonstrates how VBATDT's performance is highly dependent on the substrate material [1].

Primer Metal Alloy Shear Bond Strength (Mean ± SD in MPa) Predominant Failure Mode
Alloy Primer (VBATDT+MDP) Silver-Palladium (AgPd) 32.3 ± 3.6 Mixed
Alloy Primer (VBATDT+MDP) Nickel-Chromium (NiCr) 13.7 ± 5.7 Mixed
Alloy Primer (VBATDT+MDP) Gold-Platinum (AuPt) 21.8 ± 5.3 Mixed
Experimental Phosphate-based Primer Nickel-Chromium (NiCr) 22.7 ± 5.5 Adhesive
Experimental Sulfur-based Primer Gold-Platinum (AuPt) 22.6 ± 3.9 Adhesive

Experimental Protocol Overview

The data in the table above was generated using the following methodology, which you can reference as a standard protocol for bond stability assessment [1]:

  • Sample Preparation: Metal alloy plates (AgPd, NiCr, AuPt) were cast, polished with silicon carbide paper, and ultrasonically cleaned.
  • Primer Application: The commercial Alloy Primer (containing VBATDT and the phosphate monomer MDP) was applied to the metal surfaces as per the manufacturer's instructions. The study also included experimental phosphate- and sulfur-based primers for comparison.
  • Bonding Procedure: A transparent plastic mold was placed on the primed surface and filled with a dual-cure adhesive resin cement.
  • Testing Method: The bonded assemblies were stored in distilled water at 37°C for 24 hours before being subjected to a shear bond strength test in a universal testing machine at a crosshead speed of 0.5 mm/min.
  • Failure Analysis: After testing, the debonded surfaces were examined under a stereomicroscope to determine the mode of failure (adhesive, cohesive, or mixed).

Key Chemical and Application Insights

To help you contextualize the performance data, here is some key information about VBATDT's structure and function:

  • Chemical Functionality: VBATDT is a sulfur-containing polymerizable monomer. Its dithiol groups have a strong affinity for noble metal elements like Gold (Au), Silver (Ag), Palladium (Pd), and Platinum (Pt), as well as Copper (Cu) [2] [1]. The bonding is thought to occur through the formation of strong coordination bonds between the sulfur atoms and these metal surfaces.
  • Synergistic Formulation: In the commercial Alloy Primer, VBATDT is formulated with 10-Methacryloyloxydecyl Dihydrogen Phosphate (MDP). The MDP monomer is highly effective at bonding to non-precious alloys (like NiCr) through its interaction with surface oxide layers. This combination aims to create a universal primer effective for both precious and non-precious alloys [1].
  • Performance Interpretation: The experimental data clearly shows this synergistic effect. The superior performance on the AgPd alloy is due to VBATDT's specific affinity for Ag and Pd. Conversely, its weaker performance on NiCr alloy is because it lacks these noble metals, relying more on the MDP monomer for adhesion [1]. The "mixed" failure mode with the commercial primer suggests a stronger interfacial bond than the experimental primers, which failed primarily at the adhesive interface.

The following diagram illustrates the experimental workflow used to generate the bond strength data.

Start Start: Metal Alloy Sample Preparation A Surface Abrasion & Ultrasonic Cleaning Start->A B Application of Primer (e.g., VBATDT) A->B C Bonding with Resin Cement B->C D Water Storage (37°C for 24h) C->D E Shear Bond Strength Test D->E F Failure Mode Analysis E->F End Data for Performance Assessment F->End

References

VBATDT bond strength to different precious metal alloys

Author: Smolecule Technical Support Team. Date: February 2026

Bond Strength Data of VBATDT to Different Alloys

The table below summarizes key experimental data on the shear bond strength values achieved with VBATDT across different metal alloys and treatment conditions.

Alloy Type Specific Alloy Surface Treatment Shear Bond Strength (MPa) Reference / Context
High Noble Gold Coin (21.5 carat) Etching + Alloy Primer (MDP+VBATDT) [1] 26.60 ± 5.47 [1]
High Noble BegoStar (54% Au) Alloy Primer (MDP+VBATDT) alone [1] 15.38 ± 2.92 (Sandblasted+Primer) [1]
Silver-Based Ag–Pd–Cu–Au VBATDT Primer alone [2] Relatively low after thermocycling [3]
Base Metal Co-Cr Alloy Primer (MDP+VBATDT) [4] Higher than MAC-Bond II [4]
Precious Metals Various Precious Metal Alloys VBATDT-based surface agent [2] Intermediate bond strength (between 5VS and EP8MA) [2]

Detailed Experimental Protocols

To help you interpret the data, here are the methodologies commonly used in the cited studies.

  • Specimen Preparation: Metal discs (e.g., 8x10x15 mm or diameter 8 mm) are typically cast, ground flat with abrasive silicon carbide papers (e.g., 240 to 600 grit), and cleaned in an ultrasonic bath [1] [4].
  • Surface Treatment: The prepared metal surfaces undergo specific treatments before primer application [1]:
    • Sandblasting: Using 50μm aluminum oxide airborne particles at a pressure of 60 PSI from a 10 mm distance for 10 seconds.
    • Etching: Applying a specialized etchant gel (e.g., Nano Met Etch) for a set time (e.g., 10 seconds for Ni-Cr, 5 minutes for high-noble alloys).
    • Primer Application: VBATDT-containing primer (e.g., Alloy Primer) is applied in a single layer with a microbrush and allowed to set as per manufacturer instructions [1] [4].
  • Bonding and Testing: Resin cement is bonded to the treated metal surface using a cylindrical mold (e.g., Tygon tube). After storage in water at 37°C for 24 hours, the shear bond strength is measured using a universal testing machine at a crosshead speed of 0.5 mm/min until failure occurs [1].

Bonding Mechanism of VBATDT

VBATDT promotes adhesion through its molecular structure. The diagram below illustrates its hypothesized bonding mechanism to a precious metal alloy surface.

G Substrate Precious Metal Alloy Surface VBATDT        Vinyl GroupBenzyl ConnectorDithiol Functional Group     Substrate->VBATDT:dithiol  Chemisorption   Resin Methacrylate-based Composite Resin VBATDT->Resin  Co-polymerization  

The dithiol group (-dithiol) in VBATDT has a high affinity for noble metal atoms, forming strong, stable bonds on the alloy surface [3] [2]. The vinyl group at the other end of the molecule co-polymerizes with the methacrylate groups in the resin cement, creating a durable mechanical and chemical link [2].

Key Findings and Synergistic Effects

  • VBATDT is most effective for precious metals due to the sulfur in its dithiol group chemisorbing to elements like gold and silver [3] [2]
  • Combining VBATDT with MDP creates a superior primer; MDP bonds well to oxide layers on base metals and zirconia, while VBATDT targets precious metals, making Alloy Primer effective for a wide range of alloys [4] [5]
  • Performance depends on alloy composition, as higher gold content in high-noble alloys can increase the efficacy of etching treatments used alongside primers [1]

References

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol accelerated aging test results

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Availability

The compound 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (CAS No. 88373-30-2) is listed in chemical databases as a material for laboratory use [1] [2]. Several chemical suppliers offer it with stated purities ranging from 95% to 99% [2]. One supplier notes that it is a "patent product," which may restrict its sale or limit public data availability [2].

How to Proceed Without Direct Data

The lack of published test results suggests this compound may be a novel or proprietary material. Here are constructive steps you can take to build the comparison guide:

  • Consult Suppliers Directly: Contact the manufacturers and suppliers listed in the search results [2]. They may have internal technical data or application notes that they can share.
  • Review Broader Literature: Search for information on the stability and aging behavior of similar 1,3,5-triazine-2,4-dithiol compounds. The Kawaguchi Chemical website lists several analogous structures that could serve as reference points [1].
  • Design Original Experiments: Given the need for objective comparative data, designing and conducting your own accelerated aging studies might be the most reliable path forward.

Accelerated Aging Test Methodology

To support your experimental design, here is a general framework for conducting accelerated aging tests, based on standard practices across industries [3] [4].

Core Principles

Accelerated aging tests subject a product or material to elevated stress conditions (like heat, humidity, or oxygen) to speed up its normal degradation processes. This allows for the estimation of its shelf life or service life within a much shorter time [3]. The relationship between temperature and the reaction rate is often modeled using the Arrhenius equation [4].

Common Experimental Protocols

The table below summarizes key stress tests used in accelerated aging studies.

Stress Factor Typical Protocol & Conditions Primary Mechanism Assessed Commonly Used For
Thermal Aging Exposure to elevated, constant temperatures (e.g., 50°C - 180°C) [5] [4]. Chemical breakdown, oxidation, pyrolysis [3] [5]. Polymers, pharmaceuticals, insulating materials, electronic components.
Temperature Cycling Repeated cycles of extreme heat and cold [3]. Fatigue from differential expansion/contraction. Electronics (solder joints), automotive parts.
Humidity Testing Exposure to high humidity, often combined with temperature [3]. Hydrolytic degradation, corrosion, swelling. Polymers, coatings, metals.
Thermal Shock Rapid transitions between extreme temperatures [3]. Cracking, warping from immediate thermal stress. Aerospace components, ceramics, electronics.
UV Exposure Subjecting materials to UV radiation to simulate sunlight [3]. Photodegradation (fading, embrittlement). Plastics, paints, textiles.
Standard Workflow and Measurements

The experimental workflow from a study on insulating materials provides a good example of a rigorous approach [5]:

Start Start: Sample Preparation A Apply Stress Conditions (e.g., Thermal, Humidity) Start->A B Cycle Samples (Heating → Cooling → Air Exposure) A->B C Sample & Measure Degradation Markers B->C C->B Repeat until endpoint reached D Analyze Data & Model Lifespan (e.g., using Arrhenius) C->D

Key parameters measured to quantify degradation often include [5]:

  • Chemical Properties: Concentration of degradation products (e.g., furans, methanol), acidity.
  • Mechanical Properties: Tensile strength, degree of polymerization.
  • Physical Properties: Dissipation factor, interfacial tension.

References

×

XLogP3

3.5

Other CAS

88373-30-2

Dates

Last modified: 02-18-2024

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